Product packaging for Verucopeptin(Cat. No.:CAS No. 138067-14-8)

Verucopeptin

Cat. No.: B1147338
CAS No.: 138067-14-8
M. Wt: 896.086
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Description

Verucopeptin is a natural product found in Actinomadura verrucosospora with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H73N7O13 B1147338 Verucopeptin CAS No. 138067-14-8

Properties

IUPAC Name

2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTLLLGZSOKVRF-ZTKZIYFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H73N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Verucopeptin: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomadura verrucosospora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verucopeptin, a novel cyclodepsipeptide with potent antitumor activity, was first isolated from the fermentation broth of the actinomycete Actinomadura verrucosospora strain Q886-2. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, including detailed experimental protocols. Furthermore, it summarizes the key physico-chemical and biological properties of the compound and elucidates its mechanism of action as a dual inhibitor of vacuolar H+-ATPase (v-ATPase) and mammalian target of rapamycin complex 1 (mTORC1) signaling. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Discovery and Biological Activity

This compound was identified as a new antitumor antibiotic with significant in vivo activity against B16 melanoma.[1] It is produced by Actinomadura verrucosospora, a Gram-positive bacterium belonging to the order Actinomycetales.[1] Subsequent studies have revealed that this compound exhibits a broad range of biological activities, including potent cytotoxicity against various cancer cell lines. This has led to its rediscovery in screening assays targeting the hypoxia-inducible factor-1 (HIF-1). Further investigations have demonstrated its efficacy against multidrug-resistant (MDR) cancer cells.[2]

Fermentation of Actinomadura verrucosospora

The production of this compound is achieved through submerged fermentation of Actinomadura verrucosospora strain Q886-2. While the complete, detailed fermentation protocol from the original discovery is not publicly available in full, a scaled-up fermentation has been described.

Experimental Protocol: Seed and Production Culture (Based on available data)

A two-stage fermentation process is typically employed for the production of secondary metabolites from actinomycetes.

  • Seed Culture: A vegetative culture of Actinomadura verrucosospora Q886-2 is initiated by inoculating a suitable seed medium with spores or a mycelial suspension. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.

  • Production Culture: After a sufficient incubation period (typically 2-3 days), a portion of the seed culture is used to inoculate a larger volume of production medium. A scaled-up fermentation of 20 liters has been reported to yield 1.8 grams of this compound, indicating a yield of approximately 90 mg/L.[3] The production culture is incubated for an extended period (typically 5-10 days) to allow for the biosynthesis and accumulation of this compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on standard methods for isolating cyclodepsipeptides from actinomycete cultures.

Experimental Protocol: Extraction and Chromatography
  • Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the lipophilic this compound from the aqueous phase. The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Preparative HPLC: The this compound-containing fractions are pooled, concentrated, and further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water or a buffer. This step is crucial for obtaining highly pure this compound.

Diagram of the this compound Isolation Workflow

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Actinomadura verrucosospora Fermentation Broth SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->SolventExtraction Concentration1 Concentration SolventExtraction->Concentration1 CrudeExtract Crude this compound Extract Concentration1->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Concentration2 Fraction Pooling & Concentration SilicaGel->Concentration2 PrepHPLC Preparative Reverse-Phase HPLC Concentration2->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Elucidation and Physico-Chemical Properties

The structure of this compound was determined through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical degradation studies.[4] It is a 19-membered cyclodepsipeptide, structurally related to azinothricin and A83586C.[4]

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₅₁H₇₂N₂O₂₀[5]
Yield from Fermentation ~90 mg/L (from a 20 L scale)[3]
Spectroscopic Data Description
¹H NMR The proton NMR spectrum provides detailed information about the chemical environment of all hydrogen atoms in the molecule, allowing for the determination of its detailed structure and stereochemistry.
¹³C NMR The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton of the molecule.
Mass Spectrometry (ESI-MS) Electrospray ionization mass spectrometry is used to determine the accurate molecular weight of this compound and to obtain fragmentation patterns that aid in its structural confirmation.

Note: Specific chemical shift and m/z values from the primary literature are required for a complete data table.

Mechanism of Action: Dual Inhibition of v-ATPase and mTORC1

This compound exerts its potent antitumor activity through a dual mechanism of action, targeting two key cellular components: the vacuolar H+-ATPase (v-ATPase) and the mammalian target of rapamycin complex 1 (mTORC1).

The v-ATPase is a proton pump responsible for acidifying intracellular compartments, such as lysosomes. This acidification is crucial for various cellular processes, including protein degradation and nutrient sensing. mTORC1 is a central regulator of cell growth, proliferation, and metabolism.

This compound inhibits the activity of v-ATPase, leading to a disruption of lysosomal function. This, in turn, leads to the inhibition of mTORC1 signaling. The dual inhibition of these pathways ultimately results in cell growth arrest and apoptosis in cancer cells, particularly in multidrug-resistant cancers.

Diagram of this compound's Signaling Pathway Inhibition

G cluster_lysosome Lysosome cluster_cellular_processes Cellular Processes This compound This compound vATPase v-ATPase This compound->vATPase Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits LysosomalAcidification Lysosomal Acidification vATPase->LysosomalAcidification CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits NutrientSensing Nutrient Sensing LysosomalAcidification->NutrientSensing NutrientSensing->mTORC1 Activates

Caption: this compound inhibits v-ATPase and mTORC1, disrupting key cellular processes.

Conclusion

This compound represents a promising natural product with significant potential for the development of novel anticancer therapeutics, particularly for the treatment of multidrug-resistant tumors. This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound, along with a detailed explanation of its mechanism of action. The provided experimental protocols and data summaries offer a valuable resource for researchers seeking to further investigate and develop this potent antitumor agent. Further research to fully elucidate the fermentation and purification parameters from the original discovery and to expand upon the spectroscopic data will be beneficial for the broader scientific community.

References

Verucopeptin: A Technical Guide for Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verucopeptin, a structurally complex cyclodepsipeptide of microbial origin, has emerged as a promising natural product scaffold for anticancer drug discovery. Isolated from Actinomadura verrucosospora, this molecule exhibits potent cytotoxic activity against a broad range of cancer cell lines, including those exhibiting multidrug resistance. Its multifaceted mechanism of action, primarily centered on the inhibition of vacuolar H+-ATPase (v-ATPase) and the subsequent disruption of the mTORC1 signaling pathway, presents a unique therapeutic strategy. Furthermore, this compound has been shown to modulate other critical cellular pathways, including the activation of AMP-activated protein kinase (AMPK) and inhibition of hypoxia-inducible factor 1 (HIF-1). This technical guide provides a comprehensive overview of this compound, detailing its biological activities, mechanism of action, and relevant experimental methodologies to facilitate further research and development.

Introduction

Natural products remain a vital source of novel chemical entities in drug discovery, offering structural diversity and biological activities that are often unparalleled by synthetic libraries.[1][2][3] Cyclodepsipeptides, a class of cyclic peptides containing at least one ester bond, are a particularly rich source of bioactive compounds with a wide array of pharmacological properties.[4] this compound, a pyranylated cyclodepsipeptide, has garnered significant attention for its potent antitumor properties.[5] This document serves as an in-depth technical resource, summarizing the current knowledge on this compound and providing detailed information for researchers in the field.

Biological Activity and Quantitative Data

This compound demonstrates potent cytotoxic and other biological activities across various experimental models. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 ValueReference
K562RChronic Myelogenous Leukemia (resistant)388 nM[6]
Broad Panel (1,094 cell lines)Various< 100 nM in 66% of cell lines[6]
SGC7901/VCRMultidrug-Resistant Gastric CancerNot specified, but potent[5]

Table 2: Other Biological Activities of this compound

Biological Target/ProcessActivityIC50/Effective ConcentrationReference
HIF-1 InhibitionPotent Inhibitor0.22 µM[6]
v-ATPase ActivitySubstantial InhibitionNot specified[6]
mTORC1 Signaling (p-S6K, p-4EBP1)Substantial Inhibition10-200 nM[6]
AMPK ActivationAgonistNot specified[7]

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged mechanism of action, primarily by targeting key cellular machinery involved in nutrient sensing, metabolism, and proliferation.

Inhibition of v-ATPase and mTORC1 Signaling

The primary mechanism of action of this compound is the inhibition of the vacuolar H+-ATPase (v-ATPase), a proton pump essential for acidifying intracellular compartments such as lysosomes.[5][6] By directly targeting the ATP6V1G subunit of the v-ATPase, this compound disrupts lysosomal pH homeostasis.[6] This, in turn, inhibits the mTORC1 signaling pathway, a central regulator of cell growth and proliferation that is activated on the lysosomal surface.[5][6] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, such as S6K and 4EBP1, ultimately resulting in the suppression of protein synthesis and cell growth.[6]

Activation of AMP-activated Protein Kinase (AMPK)

This compound has also been identified as an activator of AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[7] This activation occurs via an AXIN- and P18-dependent lysosomal pathway.[7] The activation of AMPK further contributes to the shutdown of anabolic processes and the promotion of catabolic pathways, reinforcing the anti-proliferative effects of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections provide methodologies for key assays used to characterize the activity of this compound.

Cell Viability (Cytotoxicity) Assay

This protocol is a general guideline for determining the IC50 value of this compound against a cancer cell line of interest using a tetrazolium-based assay (e.g., MTT or WST-8).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of the tetrazolium reagent (e.g., MTT at 5 mg/mL in PBS or WST-8 solution) to each well.

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro v-ATPase Activity Assay

This protocol provides a general method for measuring the effect of this compound on v-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP.

  • Preparation of Lysosomal Vesicles: Isolate lysosome-enriched fractions from cultured cells or tissues using differential centrifugation and density gradient centrifugation.

  • Assay Buffer: Prepare an assay buffer containing 50 mM MOPS-Tris (pH 7.0), 100 mM KCl, 1 mM MgCl2, and specific inhibitors of other ATPases (e.g., oligomycin for F-type ATPases, ouabain for Na+/K+-ATPases, and sodium azide for F-type ATPases).

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the lysosomal vesicles, assay buffer, and varying concentrations of this compound or a known v-ATPase inhibitor (e.g., bafilomycin A1) as a positive control.

  • Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding a solution to halt enzymatic activity and to begin color development for phosphate detection (e.g., a solution containing malachite green, ammonium molybdate, and a stabilizing agent).

  • Color Development: Allow the color to develop for 15-30 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 620-660 nm.

  • Phosphate Standard Curve: Prepare a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi released in the enzymatic reaction.

  • Data Analysis: Calculate the v-ATPase activity as the amount of Pi released per unit of time per amount of protein. Determine the inhibitory effect of this compound by comparing the activity in the presence of the compound to the control.

Western Blot Analysis of mTORC1 and AMPK Signaling

This protocol describes the detection of key phosphorylated proteins in the mTORC1 and AMPK signaling pathways by Western blotting.

  • Cell Lysis: Treat cells with this compound for the desired time and at the desired concentrations. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-S6K (Thr389), total S6K, phospho-4EBP1 (Thr37/46), total 4EBP1, phospho-AMPKα (Thr172), total AMPKα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound is crucial for a comprehensive understanding of its mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general workflow for natural product drug discovery.

Verucopeptin_vATPase_mTORC1_Pathway This compound's Inhibition of the v-ATPase-mTORC1 Signaling Pathway This compound This compound vATPase v-ATPase (ATP6V1G subunit) This compound->vATPase inhibits Lysosome_pH Increased Lysosomal pH vATPase->Lysosome_pH maintains acidic pH mTORC1 mTORC1 vATPase->mTORC1 activates Lysosome_pH->mTORC1 inhibits activation S6K S6K mTORC1->S6K phosphorylates (activates) _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth leads to

This compound's effect on the v-ATPase-mTORC1 pathway.

Verucopeptin_AMPK_Pathway This compound's Activation of the AMPK Signaling Pathway This compound This compound Lysosomal_Pathway AXIN- and P18-dependent Lysosomal Pathway This compound->Lysosomal_Pathway activates AMPK AMPK Lysosomal_Pathway->AMPK activates Anabolic_Pathways Anabolic Pathways (e.g., protein synthesis) AMPK->Anabolic_Pathways inhibits Catabolic_Pathways Catabolic Pathways (e.g., autophagy) AMPK->Catabolic_Pathways activates

This compound's activation of the AMPK signaling pathway.

Natural_Product_Drug_Discovery_Workflow General Workflow for Natural Product Drug Discovery Start Natural Source (e.g., Microbe) Extraction Extraction & Fractionation Start->Extraction Screening Bioactivity Screening (e.g., Cytotoxicity Assay) Extraction->Screening Isolation Bioassay-guided Isolation of Active Compound Screening->Isolation Identification Structure Elucidation (e.g., NMR, MS) Isolation->Identification Lead_Compound Lead Compound (e.g., this compound) Identification->Lead_Compound Mechanism Mechanism of Action Studies Lead_Compound->Mechanism Optimization Lead Optimization (Medicinal Chemistry) Lead_Compound->Optimization Mechanism->Optimization Preclinical Preclinical Development (In vivo studies, Toxicology) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

A general workflow for natural product drug discovery.

Pharmacokinetics

To date, there is a notable absence of published data specifically detailing the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME). However, the broader class of cyclodepsipeptides has been studied, and some general characteristics can be considered. The cyclic nature and potential for N-methylation in these molecules can confer resistance to enzymatic degradation, which may improve oral bioavailability compared to linear peptides.[8] Further research is imperative to determine the specific pharmacokinetic profile of this compound to assess its drug-likeness and potential for clinical development.

Conclusion and Future Directions

This compound represents a compelling lead compound for the development of novel anticancer therapeutics. Its unique mechanism of action, targeting the v-ATPase/mTORC1 axis and activating AMPK, offers the potential to overcome drug resistance and provide a new strategy for cancer treatment. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers working to further elucidate the therapeutic potential of this compound and its analogs. Future research should focus on a number of key areas:

  • Detailed Pharmacokinetic Studies: A thorough investigation of the ADME properties of this compound is crucial for its advancement as a drug candidate.

  • In Vivo Efficacy and Toxicology: Comprehensive in vivo studies are needed to establish the therapeutic window and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will be important for optimizing its potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents could lead to more effective treatment regimens.

By addressing these research questions, the scientific community can continue to unlock the full therapeutic potential of this promising natural product.

References

The Biosynthesis of Verucopeptin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verucopeptin, a complex pyranylated cyclodepsipeptide produced by the actinomycete Actinomadura sp. XM-4-3, has garnered significant interest for its potent biological activities, including antitumor and antibacterial effects. As a hybrid polyketide-non-ribosomal peptide natural product, its biosynthesis involves a sophisticated enzymatic assembly line. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the genetic architecture of the biosynthetic gene cluster (BGC), the proposed functions of key enzymes, and strategies for yield improvement. This document also includes representative experimental protocols for the genetic manipulation of the producing strain and quantitative data on production and bioactivity, serving as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a 126 kbp contiguous gene cluster (GenBank accession number: MH005229) located on the genome of Actinomadura sp. XM-4-3.[1] This BGC is a quintessential example of a hybrid PKS-NRPS system, comprising genes encoding for Type I Polyketide Synthases (PKSs), Non-Ribosomal Peptide Synthetases (NRPSs), and a suite of tailoring enzymes responsible for the synthesis of unusual precursors and final chemical modifications.

Table 1: Key Genes and Proposed Functions in the this compound BGC

Gene/ORFProposed FunctionEvidence/Homology
verA LuxR-like positive regulatorOverexpression led to a 10-fold increase in this compound yield.[1]
verV Type I Polyketide Synthase (PKS)Gene disruption abolished this compound production.[1]
verZ & verC Enzymes for piperazic acid formationCoordinated action proposed for the synthesis of this non-proteinogenic amino acid.[1]
verG N-hydroxylaseCatalyzes the N-hydroxylation of glycine.[1]
orf22 FAD-dependent oxidoreductaseBelieved to be involved in the final assembly or modification of the this compound molecule.[1]
(Multiple PKS/NRPS modules)PKS and NRPS assembly lineBioinformatic analysis using antiSMASH revealed a series of modules responsible for the iterative condensation of polyketide and amino acid building blocks.[1]

The Biosynthetic Pathway of this compound

The assembly of the this compound scaffold is a multi-step process initiated by the loading of a starter unit onto the PKS modules, followed by a series of extension and modification reactions. Concurrently, the NRPS modules are loaded with their cognate amino acid precursors, some of which are synthesized in situ by dedicated enzymes within the cluster.

Synthesis of Precursor Molecules

The this compound structure incorporates several unusual building blocks, the biosynthesis of which is a key feature of the pathway:

  • Piperazic Acid: The formation of this non-proteinogenic amino acid is proposed to be catalyzed by the enzymes VerZ and VerC.[1]

  • N-hydroxylated Glycine: The enzyme VerG, an N-hydroxylase, is responsible for the N-hydroxylation of glycine before its incorporation into the peptide backbone.[1]

  • 3-Hydroxyleucine: The biosynthesis of this modified amino acid is also encoded within the gene cluster, following a pathway analogous to that observed in the biosynthesis of other natural products like polyoxypeptin A and aurantimycin.[1]

  • 2-Methoxymalonic Acid: This unique extender unit for the polyketide chain is also synthesized by enzymes within the BGC.

Assembly of the Polyketide-Peptide Backbone

The hybrid PKS/NRPS enzymatic machinery assembles the this compound molecule in a collinear fashion. The PKS modules iteratively add ketide units to the growing polyketide chain, with specific modules responsible for the reduction of ketone groups. The NRPS modules then incorporate the amino acid precursors, including the unusual ones, to form the hexapeptide core. The final steps of the biosynthesis likely involve cyclization and release of the mature molecule from the enzyme complex, possibly facilitated by the FAD-dependent oxidoreductase encoded by orf22.[1]

This compound Biosynthesis Pathway cluster_precursors Precursor Biosynthesis cluster_assembly PKS/NRPS Assembly Line Primary Metabolites Primary Metabolites 2-MeO-Malonic Acid 2-MeO-Malonic Acid Primary Metabolites->2-MeO-Malonic Acid Dedicated Enzymes VerZ_VerC VerZ, VerC Primary Metabolites->VerZ_VerC VerG VerG Primary Metabolites->VerG Leucine Hydroxylase Pathway 3-OH-Leu Pathway Primary Metabolites->Leucine Hydroxylase Pathway Piperazic Acid Piperazic Acid NRPS Modules NRPS Modules Piperazic Acid->NRPS Modules N-OH-Glycine N-OH-Glycine N-OH-Glycine->NRPS Modules 3-OH-Leucine 3-OH-Leucine 3-OH-Leucine->NRPS Modules PKS Modules (verV) PKS Modules (verV) 2-MeO-Malonic Acid->PKS Modules (verV) VerZ_VerC->Piperazic Acid VerG->N-OH-Glycine Leucine Hydroxylase Pathway->3-OH-Leucine Hybrid PKS-NRPS Intermediate Hybrid PKS-NRPS Intermediate PKS Modules (verV)->Hybrid PKS-NRPS Intermediate NRPS Modules->Hybrid PKS-NRPS Intermediate Final Assembly/Modification Final Assembly/Modification Hybrid PKS-NRPS Intermediate->Final Assembly/Modification orf22 (FAD-Oxidoreductase) This compound This compound Final Assembly/Modification->this compound

Caption: Proposed biosynthetic pathway of this compound in Actinomadura sp. XM-4-3.

Quantitative Data

Genetic engineering strategies have been successfully employed to enhance the production of this compound. Furthermore, the bioactivity of this compound and its analogs has been quantitatively assessed.

Table 2: this compound Production Yields

StrainGenetic ModificationThis compound Yield (mg/L)Fold IncreaseReference
Actinomadura sp. XM-4-3 (Wild Type)-~9-[1]
ZL101Overexpression of verA (positive regulator)9010[1]

Table 3: Antibacterial Activity of this compound and Analogs

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
This compound (VE)S. aureus RN4500.32 - 0.64[1]
VE-2S. aureus RN4500.32 - 0.64[1]
VE-11S. aureus RN4500.02[1]
VE-12S. aureus RN4500.32 - 0.64[1]
Linezolid (Positive Control)S. aureus RN450Not specified in snippet[1]

Experimental Protocols

Detailed experimental protocols for the genetic manipulation of Actinomadura sp. XM-4-3 have not been fully disclosed in the primary literature. Therefore, the following sections provide representative protocols for key experiments, based on established methods for actinomycetes.

Identification of the Biosynthetic Gene Cluster

The identification of the this compound BGC was accomplished through whole-genome sequencing of Actinomadura sp. XM-4-3.

  • Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from a liquid culture of Actinomadura sp. XM-4-3 using a suitable kit or a standard phenol-chloroform extraction method.

  • Genome Sequencing: The extracted genomic DNA is sequenced using a combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) sequencing technologies to achieve a high-quality, contiguous genome assembly.

  • Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The this compound BGC was identified based on its homology to known PKS and NRPS gene clusters and the predicted chemical structure of its product.[1]

Gene Disruption via Homologous Recombination (Representative Protocol)

The function of the this compound BGC was confirmed by disrupting the PKS gene verV.[1] A typical method for gene disruption in actinomycetes is through homologous recombination.

  • Construction of the Disruption Vector:

    • Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene (verV) from the genomic DNA of Actinomadura sp. XM-4-3 using PCR.

    • Clone the upstream and downstream fragments into a non-replicating E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., an apramycin resistance cassette) in between the two flanking regions.

    • The vector should also contain a counter-selectable marker if a two-step recombination strategy is to be used.

  • Conjugation:

    • Transform the resulting disruption vector into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

    • Conjugally transfer the plasmid from the E. coli donor to Actinomadura sp. XM-4-3 by mixing the two strains on a suitable agar medium (e.g., ISP4) and incubating for 16-20 hours.

  • Selection of Mutants:

    • Overlay the conjugation plate with an appropriate antibiotic (e.g., apramycin and nalidixic acid) to select for exconjugants that have integrated the plasmid into their genome via a single-crossover event.

    • To select for double-crossover mutants (where the target gene is replaced by the resistance cassette), a second selection step may be required, depending on the vector used.

  • Verification of Mutants:

    • Confirm the gene disruption in the selected mutants by PCR using primers that bind outside the flanking regions and within the resistance cassette.

    • Further confirmation can be obtained by Southern blotting or whole-genome sequencing of the mutant strain.

    • Analyze the fermentation broth of the mutant strain by HPLC and mass spectrometry to confirm the abolishment of this compound production.

Gene Disruption Workflow PCR_Flanks PCR Amplification of Upstream & Downstream Flanks of verV Vector_Construction Clone Flanks and Resistance Cassette into Shuttle Vector PCR_Flanks->Vector_Construction Ecoli_Transformation Transform Vector into E. coli Donor Strain Vector_Construction->Ecoli_Transformation Conjugation Conjugal Transfer to Actinomadura sp. XM-4-3 Ecoli_Transformation->Conjugation Selection Antibiotic Selection of Exconjugants Conjugation->Selection Verification PCR and Phenotypic Analysis of Mutants Selection->Verification Verucopeptin_Abolished This compound Production Abolished Verification->Verucopeptin_Abolished

Caption: A representative workflow for gene disruption in Actinomadura sp. XM-4-3.

Overexpression of the Positive Regulator verA

The 10-fold increase in this compound production was achieved by overexpressing the LuxR-like positive regulator, verA.[1]

  • Construction of the Overexpression Vector:

    • Amplify the coding sequence of verA from the genomic DNA of Actinomadura sp. XM-4-3.

    • Clone the verA gene into an integrative E. coli - Streptomyces shuttle vector under the control of a strong, constitutive promoter (e.g., ermEp*). The vector should contain a selectable marker and an integration site (e.g., the φC31 attP site).

  • Conjugation and Integration:

    • Transform the overexpression vector into an appropriate E. coli donor strain.

    • Conjugally transfer the plasmid to Actinomadura sp. XM-4-3.

    • Select for exconjugants that have integrated the vector into their genome at the specific attachment site.

  • Verification and Fermentation:

    • Confirm the integration of the overexpression cassette by PCR.

    • Culture the engineered strain (ZL101) under optimized fermentation conditions.

    • Extract and quantify this compound production using HPLC to confirm the increased yield.

Conclusion

The elucidation of the this compound biosynthetic pathway provides a roadmap for the rational bioengineering of this potent natural product. The identification of the BGC and the successful manipulation of its regulatory elements have already demonstrated the potential for significant yield improvement. Future work in this area could focus on the heterologous expression of the BGC in a more genetically tractable host, the detailed biochemical characterization of the biosynthetic enzymes, and the use of combinatorial biosynthesis and precursor-directed biosynthesis to generate novel this compound analogs with improved therapeutic properties. This technical guide serves as a foundational resource for these future endeavors, empowering researchers to further explore and exploit the biosynthetic potential of this remarkable natural product.

References

Verucopeptin as an AMP-Activated Protein Kinase (AMPK) Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verucopeptin, a cyclodepsipeptide natural product, has primarily been characterized as a potent inhibitor of vacuolar H+-ATPase (v-ATPase), leading to the disruption of lysosomal function and mTORC1 signaling, with significant implications for combating multidrug-resistant cancers.[1] However, emerging research reveals a novel mechanism of action for this compound and its analogs: the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is not direct but is mediated through a sophisticated, AMP-independent lysosomal pathway. This technical guide provides an in-depth exploration of this compound's role as an AMPK agonist, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing the involved signaling pathways.

Introduction to AMPK and this compound

AMPK is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[2] Activated in response to metabolic stresses that increase the cellular AMP:ATP ratio, AMPK works to restore energy balance by stimulating catabolic pathways (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (e.g., protein and lipid synthesis).[2][3] Given its central role in metabolism, AMPK is a major therapeutic target for metabolic diseases like type 2 diabetes and, increasingly, for cancer.[2]

This compound is a natural product isolated from Actinomadura verrucosospora.[4] Its established primary mechanism involves binding to the ATP6V1G subunit of v-ATPase, inhibiting its proton-pumping activity.[1] This action disrupts lysosomal acidification and interferes with mTORC1 signaling, a key pathway in cell growth and proliferation.[1] A pivotal study has since demonstrated that this compound also leverages its interaction with the lysosome to activate AMPK, and that a synthetic analog, VE-5 , acts as a potent AMPK agonist with reduced cytotoxicity.[4]

Mechanism of Action: The Lysosomal Pathway to AMPK Activation

This compound activates AMPK indirectly. Instead of binding to the AMPK complex itself, it triggers a signaling cascade on the lysosomal surface. This mechanism is distinct from canonical AMPK activation, which is driven by high cellular AMP levels.

The proposed pathway is as follows:

  • v-ATPase Inhibition : this compound's interaction with v-ATPase is the initiating event. Inhibition of v-ATPase is thought to "prime" the lysosomal membrane.

  • Ragulator Complex Engagement : The v-ATPase is physically linked to the Ragulator complex, a scaffold protein assembly on the lysosomal surface.[5]

  • AXIN/LKB1 Recruitment : The primed v-ATPase-Ragulator complex facilitates the recruitment and docking of the scaffold protein AXIN and its associated upstream kinase, LKB1, to the lysosome.[3][5]

  • AMPK Phosphorylation : Once recruited, LKB1 phosphorylates the α-subunit of lysosome-associated AMPK at the critical threonine 172 (Thr172) residue, leading to its activation.[3][4]

This AXIN- and Ragulator (specifically the p18 subunit)-dependent lysosomal pathway allows for AMPK activation even under low glucose conditions, independent of significant changes in the bulk cellular AMP:ATP ratio.[4][6]

Signaling Pathway Diagram

Verucopeptin_AMPK_Pathway cluster_lysosome Lysosomal Surface vATPase v-ATPase Ragulator Ragulator (p18) vATPase->Ragulator interacts AXIN AXIN Ragulator->AXIN recruits LKB1 LKB1 AXIN->LKB1 tethers AMPK_inactive AMPK (inactive) LKB1->AMPK_inactive Phosphorylates AMPK_active p-AMPKα(T172) (Active) AMPK_inactive->AMPK_active Downstream Downstream Metabolic Effects (↑ Glucose Uptake, ↑ Fatty Acid Oxidation) AMPK_active->Downstream This compound This compound This compound->vATPase Inhibits

Caption: this compound's indirect activation of AMPK via the lysosomal pathway.

Quantitative Data

Comprehensive dose-response and EC50 data for this compound-induced AMPK activation are not extensively detailed in the primary literature. However, key studies provide effective concentrations that demonstrate a significant biological response. The analog VE-5 has been identified as a more potent and specific AMPK agonist with lower general cytotoxicity.

CompoundCell LineConcentrationOutcomeReference
This compound (VE)HEK 293T50 nMSubstantial increase in p-AMPKα (T172) levels after 2 hours.[4]
This compound (VE)HEK 293T100 nMRobust increase in p-AMPKα (T172) levels after 2 hours.[4]
VE-5 (analog)HEK 293T100 nMSubstantial activation of AMPK, comparable to this compound.[4]
This compound (VE)Various Cancer Lines>3000 nMIC50 values for cytotoxicity, indicating high toxicity.[4]
VE-5 (analog)Various Cancer Lines>3000 nMIC50 values for cytotoxicity, indicating significantly reduced toxicity compared to this compound.[4]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines :

    • HEK 293T (Wild-Type, WT)

    • AXIN-/- HEK 293T (Knockout)

    • p18-/- HEK 293T (Knockout, p18 is a Ragulator component)

  • Culture Conditions : Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment Protocol :

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells of serum for 4-6 hours prior to treatment, if required by the specific experimental design.

    • Prepare stock solutions of this compound and VE-5 in DMSO.

    • Dilute the compounds to the desired final concentration (e.g., 50 nM, 100 nM) in fresh cell culture medium.

    • Treat cells for the specified duration (e.g., 2 hours). Include a DMSO-only vehicle control and positive controls like Glucose Starvation (GS) or Phenformin (5 mM).

Western Blot for AMPK Activation

This protocol is designed to detect the phosphorylation of AMPKα at Threonine 172, the hallmark of its activation.

Workflow Diagram:

Western_Blot_Workflow A Cell Treatment (this compound/VE-5) B Cell Lysis (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (5% BSA or Milk) E->F G Primary Antibody Incubation (anti-p-AMPKα, anti-AMPKα) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL Substrate) H->I J Imaging & Densitometry I->J

Caption: Standard workflow for Western blot analysis of p-AMPKα levels.

Detailed Steps:

  • Cell Lysis :

    • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE :

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology #2535) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis :

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • To normalize, strip the membrane and re-probe for total AMPKα (e.g., Cell Signaling Technology #2532) or a loading control like β-actin.

    • Quantify band intensity using densitometry software (e.g., ImageJ).

Summary and Future Directions

The role of this compound as an AMPK agonist, while secondary to its well-established function as a v-ATPase inhibitor, opens new avenues for its therapeutic application. By activating a key metabolic regulator through a novel lysosomal pathway, this compound and its less cytotoxic analog, VE-5, present a unique pharmacological profile.[4] This dual mechanism of inhibiting mTORC1 and activating AMPK positions these compounds as compelling candidates for diseases characterized by metabolic dysregulation, including cancer and potentially type 2 diabetes.

Future research should focus on:

  • Quantitative Analysis : Performing detailed dose-response studies to determine the EC50 values of this compound and VE-5 for AMPK activation in various cell types.

  • In Vivo Efficacy : Evaluating the metabolic effects of VE-5 in animal models of metabolic disease.

  • Downstream Target Profiling : A comprehensive analysis of the downstream targets of AMPK that are modulated by VE-5 to fully understand its metabolic impact.

  • Structural Biology : Elucidating the precise structural interactions between this compound, v-ATPase, and the Ragulator complex to better understand the initiation of the signaling cascade.

This technical guide summarizes the current understanding of this compound's action on the AMPK pathway, providing a foundation for researchers and drug developers to build upon this promising area of study.

References

Verucopeptin: A Technical Guide to its Inhibitory Effects on Hypoxia-Inducible Factor-1 (HIF-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of Verucopeptin on Hypoxia-Inducible Factor-1 (HIF-1). This compound, a natural cyclodepsipeptide, has emerged as a potent anti-cancer agent with a novel mechanism of action centered on the suppression of the HIF-1 signaling pathway. This document details the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's activity, offering a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Data Summary

This compound exhibits potent inhibitory activity against HIF-1 and demonstrates broad-spectrum anti-proliferative effects against various cancer cell lines. The following tables summarize the key quantitative data from published studies.

Parameter Value Cell Line/System Reference
HIF-1 Inhibition (IC50) 0.22 µMNot specified in abstract[1][2]
Antiproliferative Activity (IC50) 388 nMK562R (multidrug-resistant leukemia)[1]
Broad Antiproliferative Activity IC50 < 100 nM66% of 1,094 cancer cell lines[1]

Table 1: HIF-1 Inhibition and Antiproliferative Activity of this compound

Target/Pathway Observation Concentration Range Reference
HIF-1α Protein Levels Dose-dependent decreaseNot specified in abstract[1]
p-S6K and p-4EBP1 Substantial inhibition10-200 nM[1]
mTORC1 Downstream Substrates Attenuation of phosphorylation (p-4EBP1, p-mTOR, p-Rictor, p-ULK1, p-Grb10)50-500 nM[1]

Table 2: Effects of this compound on Downstream Signaling Molecules

Mechanism of Action: Inhibition of v-ATPase and mTORC1 Signaling

This compound's inhibitory effect on HIF-1 is not direct but is mediated through its interaction with the vacuolar H+-ATPase (v-ATPase). Specifically, this compound targets the ATP6V1G1 subunit of the v-ATPase complex.[1][3] This interaction leads to the inhibition of v-ATPase activity, resulting in the suppression of lysosomal acidification.[1]

The disruption of lysosomal function has downstream consequences on the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation. This compound has been shown to abrogate mTORC1 signaling, leading to the dephosphorylation of its key downstream effectors, S6K and 4EBP1.[1][3] The attenuation of the mTORC1 pathway is a key mechanism through which this compound suppresses the synthesis of HIF-1α protein.[2]

Verucopeptin_HIF1_Inhibition_Pathway cluster_effects Downstream Effects This compound This compound vATPase v-ATPase (ATP6V1G1) This compound->vATPase inhibits Lysosome Lysosomal Acidification vATPase->Lysosome maintains mTORC1 mTORC1 Signaling Lysosome->mTORC1 activates HIF1a_protein HIF-1α Protein Synthesis mTORC1->HIF1a_protein promotes HIF1 HIF-1 Activity HIF1a_protein->HIF1 Angiogenesis Angiogenesis HIF1->Angiogenesis TumorGrowth Tumor Growth HIF1->TumorGrowth

Caption: this compound's mechanism of HIF-1 inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the inhibitory effects of this compound on HIF-1.

HIF-1 Reporter Gene Assay

This assay is used to quantify the inhibitory effect of a compound on HIF-1 transcriptional activity.

Protocol:

  • Cell Culture: Human cancer cells (e.g., HeLa or HepG2) are transiently co-transfected with a HIF-1 responsive reporter plasmid (containing a luciferase gene downstream of a hypoxia-responsive element) and a control plasmid (e.g., pRL-TK for normalization).

  • Compound Treatment: After transfection, cells are treated with varying concentrations of this compound.

  • Hypoxic Induction: Cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (typically 16-24 hours) to induce HIF-1 activity.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

HIF1_Reporter_Assay_Workflow start Start transfection Co-transfect cells with HIF-1 reporter and control plasmids start->transfection treatment Treat with this compound transfection->treatment hypoxia Induce hypoxia (1% O2) treatment->hypoxia lysis Cell Lysis hypoxia->lysis luciferase Measure Luciferase Activity lysis->luciferase analysis Calculate IC50 luciferase->analysis end End analysis->end In_Vivo_Xenograft_Workflow start Start implantation Subcutaneous injection of cancer cells into nude mice start->implantation growth Allow tumor growth implantation->growth randomization Randomize mice into control and treatment groups growth->randomization administration Administer this compound randomization->administration monitoring Monitor tumor volume and body weight administration->monitoring endpoint Endpoint analysis of tumors monitoring->endpoint end End endpoint->end

References

Methodological & Application

Application Notes and Protocols for Verucopeptin in Multidrug-Resistant (MDR) Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often leading to treatment failure. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells. Verucopeptin, a cyclodepsipeptide natural product, has emerged as a promising agent to combat MDR in cancer. This document provides detailed application notes and experimental protocols for the use of this compound in MDR cancer cell lines.

This compound exhibits potent antitumor activity against various cancer cell lines, including those resistant to conventional chemotherapeutics. Its primary mechanism of action involves the direct inhibition of the vacuolar H+-ATPase (v-ATPase), a proton pump crucial for maintaining the acidic environment of lysosomes and other cellular compartments. Specifically, this compound targets the ATP6V1G subunit of the v-ATPase. Inhibition of v-ATPase disrupts lysosomal acidification and function, leading to the suppression of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][2] Additionally, this compound has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in tumor progression and drug resistance.

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in MDR Cancer Cell Lines

Cell LineCancer TypeResistance toThis compound IC50
SGC7901/VCRHuman Gastric AdenocarcinomaVincristineNot explicitly quantified, but demonstrated notable antitumor potency.
K562R (K562/ADR)Human Chronic Myelogenous LeukemiaAdriamycin (Doxorubicin)388 nM[1]

Table 2: General Antiproliferative Activity of this compound

Cell Line PanelKey Finding
1,094 human cancer cell linesIC50 < 100 nM in 66% of cell lines.[1]
Leukemia, Lymphoma, and Melanoma cell linesGenerally display lower IC50 values.[1]
Non-small cell lung cancer cell linesGenerally display higher IC50 values.[1]

Table 3: Inhibitory Effects of this compound on mTORC1 Signaling

Downstream EffectorEffective Concentration Range
p-S6K10-200 nM
p-4EBP110-200 nM
p-mTOR (S2448)50-500 nM
p-mTOR (S2481)50-500 nM
p-Rictor50-500 nM
p-ULK150-500 nM
p-Grb1050-500 nM

Signaling Pathways and Experimental Workflow

.dot

Verucopeptin_Pathway cluster_effects Downstream Effects This compound This compound vATPase v-ATPase (ATP6V1G) This compound->vATPase inhibition HIF1 HIF-1 This compound->HIF1 inhibition Lysosome Lysosomal Acidification vATPase->Lysosome maintains mTORC1 mTORC1 Signaling Lysosome->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Apoptosis Apoptosis mTORC1->Apoptosis inhibits

Caption: this compound's mechanism of action in MDR cancer cells.

.dot

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Culture MDR Cancer Cell Lines Treatment Treat cells with This compound (various conc.) Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis (mTOR Pathway Proteins) Treatment->WesternBlot DataAnalysis Data Analysis: IC50, Apoptosis %, Protein Levels Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • MDR cancer cell lines (e.g., SGC7901/VCR, K562/ADR)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • MDR cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting up compensation and quadrants.

  • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Western Blot Analysis for mTORC1 Signaling Pathway

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the mTORC1 signaling pathway.

Materials:

  • MDR cancer cell lines

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4EBP1, anti-4EBP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels. Use GAPDH as a loading control.

Conclusion

This compound represents a promising therapeutic agent for overcoming multidrug resistance in cancer. Its unique mechanism of action, targeting the v-ATPase and subsequently inhibiting the mTORC1 signaling pathway, provides a novel approach to re-sensitize resistant cancer cells to treatment. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this compound in their specific MDR cancer cell models. Further investigation into the quantitative aspects of this compound-induced apoptosis across a broader range of MDR cell lines is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for In Vitro Testing of Verucopeptin's Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Verucopeptin, a cyclodepsipeptide, has demonstrated significant antitumor potency, particularly against multidrug-resistant (MDR) cancer cells.[1][2] Its mechanism of action involves the direct inhibition of the V1G subunit of vacuolar H+-ATPase (v-ATPase), a proton pump crucial for maintaining pH homeostasis in cellular organelles.[1][2] This inhibition disrupts v-ATPase activity and subsequently suppresses the mTORC1 signaling pathway, leading to cancer cell death.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the antitumor activity of this compound, including assessments of cell viability, apoptosis, and cell cycle progression.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described in vitro assays.

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (nM)Doxorubicin IC50 (nM) (Control)Notes
SGC7901/VCR (MDR)Multidrug-resistant gastric cancer
K562R388Chronic myelogenous leukemia
User-defined Cell Line 1
User-defined Cell Line 2

Table 2: Apoptosis Analysis

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
SGC7901/VCRVehicle Control
SGC7901/VCRThis compound (IC50)
SGC7901/VCRThis compound (2x IC50)
User-defined Cell LineVehicle Control
User-defined Cell LineThis compound (IC50)
User-defined Cell LineThis compound (2x IC50)

Table 3: Cell Cycle Analysis

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
SGC7901/VCRVehicle Control
SGC7901/VCRThis compound (IC50)
User-defined Cell LineVehicle Control
User-defined Cell LineThis compound (IC50)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[1]

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of DNA in a cell correlates with its phase in the cell cycle (G0/G1, S, or G2/M).[4][5]

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS and resuspend the pellet in 1 mL of cold PBS.

  • Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.[4][5]

Visualizations

Verucopeptin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound vATPase v-ATPase (ATP6V1G subunit) This compound->vATPase inhibits mTORC1 mTORC1 vATPase->mTORC1 activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: this compound's mechanism of action.

Experimental_Workflow_Cell_Viability start Seed cells in 96-well plate treat Treat with this compound (serial dilutions) start->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Experimental_Workflow_Apoptosis start Seed and treat cells harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate for 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Experimental_Workflow_Cell_Cycle start Seed and treat cells harvest Harvest and wash cells start->harvest fix Fix in cold 70% ethanol harvest->fix stain Stain with PI/RNase A solution fix->stain incubate Incubate for 30 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for cell cycle analysis.

References

Application Notes and Protocols for Evaluating Verucopeptin's In Vivo Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to assess the in vivo efficacy of Verucopeptin, a potent antitumor agent particularly effective against multidrug-resistant (MDR) cancers.

Introduction to this compound

This compound is a cyclodepsipeptide natural product that has demonstrated significant antitumor activity. Its primary mechanism of action involves the inhibition of vacuolar H+-ATPase (v-ATPase), a proton pump crucial for maintaining the acidic environment of lysosomes and other cellular compartments. This compound directly interacts with the ATP6V1G subunit of the v-ATPase. This inhibition disrupts lysosomal function and subsequently blocks the mTORC1 signaling pathway, a key regulator of cell growth, proliferation, and survival. The abrogation of mTORC1 signaling is evidenced by the dephosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4EBP1)[1].

Recommended Animal Model: Subcutaneous Xenograft in BALB/c Nude Mice

A well-established and effective model for evaluating the in vivo efficacy of this compound is the subcutaneous xenograft model using immunodeficient BALB/c nude mice. This model allows for the growth of human tumor cells, such as the multidrug-resistant gastric cancer cell line SGC7901/VCR, and provides a clear and measurable endpoint (tumor volume) to assess therapeutic response.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_analysis Efficacy Evaluation & Analysis cell_culture SGC7901/VCR Cell Culture cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest cell_injection Subcutaneous Injection of Cells cell_harvest->cell_injection animal_acclimatization BALB/c Nude Mice Acclimatization animal_acclimatization->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization into Groups tumor_growth->randomization verucopeptin_admin This compound Administration randomization->verucopeptin_admin control_admin Vehicle Control Administration randomization->control_admin tumor_measurement Tumor Volume & Body Weight Measurement verucopeptin_admin->tumor_measurement control_admin->tumor_measurement endpoint Endpoint Determination tumor_measurement->endpoint tissue_collection Tumor & Organ Collection endpoint->tissue_collection ihc Immunohistochemistry (p-S6K, p-4EBP1) tissue_collection->ihc data_analysis Data Analysis & Interpretation ihc->data_analysis

Caption: Experimental workflow for evaluating this compound's in vivo efficacy.

Quantitative Data Summary

While the specific quantitative data from the pivotal study by Wang et al. is not publicly available in tabulated form, the research indicates that this compound substantially represses tumor growth in the SGC7901/VCR xenograft model without causing significant loss in body weight or other signs of toxicity[1]. The following table provides a template for presenting such quantitative data.

Table 1: In Vivo Efficacy of this compound on SGC7901/VCR Xenograft Tumor Growth

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Mean Body Weight (g) at Day X
Vehicle Controle.g., Saline, i.p., dailyN/A
This compounde.g., 20 mg/kg, i.p., daily
Positive Controle.g., Doxorubicin, 5 mg/kg, i.p., weekly

Note: The values in this table are placeholders and should be populated with experimental data.

Experimental Protocols

Protocol 1: SGC7901/VCR Subcutaneous Xenograft Model in BALB/c Nude Mice

Materials:

  • SGC7901/VCR human gastric cancer cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • Female BALB/c nude mice (4-6 weeks old)

  • 1 mL syringes with 27-gauge needles

  • Calipers

  • Anesthetic (e.g., isoflurane)

  • This compound

  • Vehicle control (e.g., sterile saline or as appropriate for this compound formulation)

Procedure:

  • Cell Culture: Culture SGC7901/VCR cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation:

    • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Acclimatization: Allow BALB/c nude mice to acclimatize to the facility for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for general health and tumor appearance.

    • Once tumors are palpable, measure the tumor length (L) and width (W) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

  • Treatment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomly divide the mice into treatment and control groups (n=5-10 mice per group).

    • Administer this compound at the desired dose and schedule (e.g., 20 mg/kg, intraperitoneally, daily).

    • Administer the vehicle control to the control group using the same route and schedule.

    • Monitor body weight of the mice every 2-3 days as an indicator of toxicity.

  • Endpoint and Tissue Collection:

    • Continue treatment for the predetermined duration (e.g., 2-3 weeks) or until tumors in the control group reach the maximum allowed size according to institutional guidelines.

    • At the endpoint, euthanize the mice.

    • Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry, and snap-freeze the remainder in liquid nitrogen for other analyses.

Protocol 2: Immunohistochemistry (IHC) for p-S6K and p-4EBP1 in Tumor Tissues

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies:

    • Rabbit anti-phospho-S6K (Thr389) antibody

    • Rabbit anti-phospho-4EBP1 (Thr37/46) antibody

  • HRP-conjugated goat anti-rabbit secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat in a microwave or water bath at 95-100°C for 15-20 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-p-S6K and anti-p-4EBP1) in blocking buffer according to the manufacturer's recommendations.

    • Incubate the sections with the diluted primary antibodies overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).

    • Rinse with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a coverslip using mounting medium.

  • Imaging and Analysis:

    • Image the slides using a light microscope.

    • The intensity of the brown staining indicates the level of p-S6K and p-4EBP1.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound, leading to the inhibition of the mTORC1 signaling pathway.

verucopeptin_moa cluster_lysosome Lysosome cluster_inhibition_effect vATPase v-ATPase ATP6V1G ATP6V1G Subunit mTORC1 mTORC1 ATP6V1G->mTORC1 Activation This compound This compound This compound->ATP6V1G Inhibition S6K S6K mTORC1->S6K Phosphorylation pS6K p-S6K (Inactive) FourEBP1 4EBP1 mTORC1->FourEBP1 Phosphorylation pFourEBP1 p-4EBP1 (Inactive) CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth inhibition_text This compound inhibits mTORC1 signaling leading to reduced cell growth

Caption: this compound's mechanism of action via v-ATPase and mTORC1 inhibition.

References

Application Note: Identifying Verucopeptin Targets Using Click Chemistry-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verucopeptin, a cyclodepsipeptide natural product, has demonstrated significant antitumor potency, particularly against multidrug-resistant (MDR) cancers.[1] Understanding the molecular mechanism of action of such bioactive compounds is crucial for their development as therapeutic agents. A primary challenge in natural product research is the identification of their direct cellular binding partners. Chemical proteomics, a powerful strategy that utilizes chemical probes to study protein function in complex biological systems, offers a solution to this challenge.[2][3]

This application note details a comprehensive workflow utilizing a click chemistry-based proteomics approach to identify the direct cellular targets of this compound. This method involves the synthesis of a this compound-alkyne probe (VE-P), which is introduced to living cells. The alkyne handle on the probe allows for the covalent attachment of a biotin tag via a highly specific and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[2][4] The biotinylated proteins are then enriched and subsequently identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Using this methodology, ATP6V1G, a subunit of the vacuolar H+-ATPase (v-ATPase), has been identified as a direct target of this compound.[1][5] This interaction leads to the inhibition of v-ATPase activity and subsequent disruption of the mTORC1 signaling pathway, providing a mechanistic explanation for this compound's anticancer effects.[1][5]

Experimental Workflow & Signaling Pathway

The overall experimental workflow for this compound target identification is depicted below, followed by a diagram of the elucidated signaling pathway.

G cluster_0 Probe Synthesis & Cell Treatment cluster_1 In-Situ Labeling & Enrichment cluster_2 Proteomics & Data Analysis This compound This compound Natural Product Probe_Synth Synthesis of this compound-Alkyne (VE-P) Probe This compound->Probe_Synth Probe_Treatment Treat Cells with VE-P Probe or DMSO (Control) Probe_Synth->Probe_Treatment Cell_Culture Culture MDR Cancer Cells (e.g., SGC7901/VCR) Cell_Culture->Probe_Treatment Click_Reaction Cell Lysis & In-Situ Click Reaction with Biotin-Azide Probe_Treatment->Click_Reaction Enrichment Enrichment of Biotinylated Proteins with Streptavidin Beads Click_Reaction->Enrichment Digestion On-Bead Trypsin Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Quantitative Data Analysis (Protein ID & Quantification) LCMS->Data_Analysis Target_ID Target Identification (e.g., ATP6V1G) Data_Analysis->Target_ID G cluster_effects This compound This compound vATPase v-ATPase Complex (contains ATP6V1G subunit) This compound->vATPase Binds & Inhibits Lysosome Lysosomal Acidification This compound->Lysosome mTORC1 mTORC1 Signaling This compound->mTORC1 Protein_Synth Protein Synthesis & Cell Proliferation This compound->Protein_Synth vATPase->Lysosome Maintains Lysosome->mTORC1 Required for Activation S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates S6K->Protein_Synth Promotes FourEBP1->Protein_Synth Inhibits (when unphosphorylated)

References

Application Notes and Protocols for High-Throughput Screening of Verucopeptin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verucopeptin, a cyclodepsipeptide natural product, has demonstrated significant potential as a therapeutic agent, particularly in the context of multidrug-resistant (MDR) cancers.[1][2][3] Its unique mechanism of action, which involves the inhibition of vacuolar H+-ATPase (v-ATPase) and subsequent modulation of critical cellular signaling pathways such as mTORC1 and AMPK, presents a compelling case for the development of this compound-based therapeutics.[1][2][4] Furthermore, chemical diversification of the this compound scaffold has yielded derivatives with a range of biological activities, including selective antibacterial effects and modulation of NF-κB signaling, highlighting the versatility of this chemical scaffold.[4][5]

High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large libraries of compounds to identify those with desired biological activities.[6][7] This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives to assess their potential as anticancer and antimicrobial agents. The described assays are designed to be robust, scalable, and relevant to the known mechanisms of action of this compound.

Data Presentation

Quantitative data from the screening of this compound derivatives should be meticulously organized to facilitate structure-activity relationship (SAR) analysis. The following tables provide a template for presenting such data.

Table 1: Cytotoxicity of this compound Derivatives against a Panel of Cancer Cell Lines

Derivative IDCancer Cell Line 1 (e.g., SGC7901/VCR) IC50 (µM)Cancer Cell Line 2 (e.g., MCF-7) IC50 (µM)Cancer Cell Line 3 (e.g., HT-29) IC50 (µM)Normal Cell Line (e.g., HCEC) IC50 (µM)Selectivity Index (Normal/Cancer)
This compoundData to be populatedData to be populatedData to be populatedData to be populatedData to be populated
Derivative 1Data to be populatedData to be populatedData to be populatedData to be populatedData to be populated
Derivative 2Data to be populatedData to be populatedData to be populatedData to be populatedData to be populated
..................

Table 2: Antimicrobial Activity of this compound Derivatives

Derivative IDGram-positive Bacteria 1 (e.g., S. aureus) MIC (µg/mL)Gram-positive Bacteria 2 (e.g., E. faecalis) MIC (µg/mL)Gram-negative Bacteria 1 (e.g., E. coli) MIC (µg/mL)Gram-negative Bacteria 2 (e.g., P. aeruginosa) MIC (µg/mL)
This compoundData to be populatedData to be populatedData to be populatedData to be populated
Derivative 1Data to be populatedData to be populatedData to be populatedData to be populated
Derivative 2Data to be populatedData to be populatedData to be populatedData to be populated
...............

Experimental Protocols

High-Throughput Cytotoxicity Screening

This protocol is designed to assess the anti-proliferative activity of this compound derivatives against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for cytotoxicity screening.

Materials:

  • Cancer cell lines (e.g., SGC7901/VCR, MCF-7, HT-29) and a non-cancerous control cell line (e.g., HCEC)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed 100 µL of cell suspension (5,000-10,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values (the concentration of compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

High-Throughput Antimicrobial Susceptibility Testing

This protocol utilizes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivatives dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • 96-well clear, round-bottom microplates

  • Multichannel pipette

  • Microplate reader or visual inspection

Protocol:

  • Compound Preparation:

    • Prepare serial two-fold dilutions of the this compound derivatives in CAMHB in a 96-well plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microplate containing 50 µL of the diluted compounds.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

v-ATPase Activity Assay (High-Throughput)

This assay measures the activity of v-ATPase by detecting the acidification of isolated vacuoles or lysosomes using a pH-sensitive fluorescent probe like Acridine Orange.

Materials:

  • Isolated yeast vacuoles or mammalian lysosomes

  • Assay buffer (e.g., 25 mM MES-Tris, pH 7.0, 100 mM KCl, 5 mM MgCl2)

  • ATP solution

  • Acridine Orange (AO)

  • This compound derivatives

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

Protocol:

  • Reaction Setup:

    • In a 384-well plate, add the isolated vacuoles/lysosomes, assay buffer, and AO.

    • Add the this compound derivatives at various concentrations.

  • Initiation and Measurement:

    • Initiate the acidification by adding ATP.

    • Immediately begin measuring the fluorescence quenching of AO in real-time using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~530 nm). The decrease in fluorescence corresponds to the accumulation of the protonated form of AO inside the acidic lumen.

  • Data Analysis:

    • Calculate the initial rate of acidification for each concentration of the derivative.

    • Determine the IC50 value for the inhibition of v-ATPase activity.

AMPK Activation Assay (High-Throughput)

This protocol describes a cell-based assay to screen for activators of AMP-activated protein kinase (AMPK) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay that detects the phosphorylation of AMPK at Threonine 172.

Materials:

  • A suitable cell line (e.g., HepG2)

  • Cell culture medium

  • This compound derivatives

  • HTRF Phospho-AMPK (Thr172) and Total AMPK assay kits (commercially available)

  • 384-well white microplates

  • HTRF-compatible microplate reader

Protocol:

  • Cell Plating and Treatment:

    • Seed cells in a 384-well plate and incubate overnight.

    • Treat the cells with this compound derivatives at various concentrations for a specified time (e.g., 1-4 hours).

  • Cell Lysis:

    • Lyse the cells directly in the wells according to the HTRF kit manufacturer's instructions.

  • HTRF Reaction:

    • Add the HTRF antibody reagents (anti-phospho-AMPK and anti-total-AMPK) to the cell lysates.

    • Incubate as recommended by the manufacturer.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the ratio of the phospho-AMPK signal to the total AMPK signal.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) for AMPK activation.

NF-κB Signaling Pathway Assay (High-Throughput)

This protocol utilizes a reporter gene assay to screen for modulators of the NF-κB signaling pathway.

Materials:

  • A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293/NF-κB-luc)

  • Cell culture medium

  • This compound derivatives

  • An NF-κB activator (e.g., TNF-α) for screening inhibitors

  • Luciferase assay reagent

  • 384-well white, clear-bottom microplates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed the reporter cell line in a 384-well plate and allow them to attach.

    • For screening inhibitors, pre-treat the cells with this compound derivatives for 1 hour, followed by stimulation with TNF-α. For screening activators, treat the cells directly with the derivatives.

  • Incubation:

    • Incubate the plates for 6-24 hours to allow for reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition or activation relative to the controls.

    • Determine IC50 or EC50 values.

Visualizations

HTS_Workflow cluster_library Compound Library cluster_primary Primary Screening cluster_hit_id Hit Identification cluster_secondary Secondary & Tertiary Assays cluster_lead Lead Optimization Library This compound Derivative Library Primary_Assay High-Throughput Assay (e.g., Cytotoxicity, Antimicrobial) Library->Primary_Assay Hit_ID Identify Active Compounds ('Hits') Primary_Assay->Hit_ID Dose_Response Dose-Response & IC50/MIC Determination Hit_ID->Dose_Response Mechanism_Assay Mechanism of Action Assays (v-ATPase, AMPK, NF-κB) Dose_Response->Mechanism_Assay Lead_Opt Structure-Activity Relationship (SAR) Lead Optimization Mechanism_Assay->Lead_Opt

Caption: High-throughput screening workflow for this compound derivatives.

Verucopeptin_MoA cluster_vATPase v-ATPase Inhibition cluster_mTORC1 mTORC1 Signaling cluster_AMPK AMPK Activation cluster_NfKB NF-κB Signaling This compound This compound Derivatives vATPase v-ATPase (V1G subunit) This compound->vATPase AMPK AMPK Activation ↑ This compound->AMPK NFkB NF-κB Signaling Modulation This compound->NFkB Lysosome Lysosomal Acidification ↓ vATPase->Lysosome Inhibits mTORC1 mTORC1 Signaling ↓ Lysosome->mTORC1 Cell_Growth Cell Growth & Proliferation ↓ mTORC1->Cell_Growth Metabolism Metabolic Regulation AMPK->Metabolism Inflammation Inflammatory Response NFkB->Inflammation

Caption: Signaling pathways modulated by this compound derivatives.

References

Application Notes and Protocols: Assessing Verucopeptin's Effect on mTORC1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verucopeptin is a natural cyclodepsipeptide that has demonstrated potent antitumor activity, particularly against multidrug-resistant (MDR) cancer cells.[1] Its mechanism of action involves the dual targeting of vacuolar H+-ATPase (v-ATPase) and the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[2] this compound directly interacts with and inhibits the ATP6V1G1 subunit of v-ATPase.[3][4] This inhibition disrupts lysosomal acidification and function, which in turn leads to the suppression of mTORC1 signaling.[3][5]

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes. Key downstream effectors of mTORC1 include the p70 ribosomal S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). By phosphorylating these and other substrates, mTORC1 promotes cap-dependent translation and ribosome biogenesis.

This compound has been shown to attenuate the phosphorylation of mTORC1 downstream targets, including p70S6K and 4E-BP1, at concentrations ranging from 10 to 500 nM.[3] This leads to the abrogation of mTORC1 signaling and contributes to the antitumor effects of this compound.[3]

These application notes provide detailed protocols for assessing the effect of this compound on mTORC1 signaling, enabling researchers to further investigate its mechanism of action and potential as a therapeutic agent.

Data Presentation

Table 1: Effect of this compound on mTORC1 Signaling Substrates

Target ProteinPhosphorylation Site(s)Effective Concentration Range of this compoundObserved EffectReference
p70S6K (S6K)Thr38910 - 200 nMSubstantial inhibition of phosphorylation[3]
4E-BP1Thr37/46, Ser6510 - 200 nMSubstantial inhibition of phosphorylation[3]
mTORSer2448, Ser248150 - 500 nMAttenuation of phosphorylation[3]
RictorNot specified50 - 500 nMAttenuation of phosphorylation[3]
ULK1Not specified50 - 500 nMAttenuation of phosphorylation[3]
Grb10Not specified50 - 500 nMAttenuation of phosphorylation[3]

Note: Specific IC50 values for the inhibition of phosphorylation by this compound are not yet publicly available. The effective concentration ranges are based on published experimental data.

Signaling Pathway and Experimental Workflow Diagrams

mTORC1_Signaling_Pathway This compound This compound vATPase v-ATPase (ATP6V1G1) This compound->vATPase Inhibits mTORC1_complex mTORC1 Complex vATPase->mTORC1_complex p70S6K p70S6K mTORC1_complex->p70S6K Phosphorylates (Thr389) fourEBP1 4E-BP1 mTORC1_complex->fourEBP1 Phosphorylates (Thr37/46) Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis

Caption: this compound's mechanism of action on the mTORC1 signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Cellular Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound (Dose-response and Time-course) start->treatment western Western Blot (p-p70S6K, p-4E-BP1) treatment->western kinase In Vitro mTORC1 Kinase Assay treatment->kinase sunset SUnSET Assay (Protein Synthesis) treatment->sunset quant Densitometry & IC50 Calculation western->quant kinase->quant sunset->quant stats Statistical Analysis quant->stats conclusion Conclusion on mTORC1 Inhibition stats->conclusion

Caption: Experimental workflow for assessing this compound's effect on mTORC1.

Experimental Protocols

Western Blot Analysis of p70S6K and 4E-BP1 Phosphorylation

This protocol describes the detection of phosphorylated and total p70S6K and 4E-BP1 in cell lysates treated with this compound.

Materials:

  • Cancer cell line of interest (e.g., multidrug-resistant cell lines)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p70S6K (Thr389)

    • Rabbit anti-p70S6K

    • Rabbit anti-phospho-4E-BP1 (Thr37/46)

    • Rabbit anti-4E-BP1

    • Mouse or Rabbit anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

In Vitro mTORC1 Kinase Assay

This protocol details the direct measurement of mTORC1 kinase activity in the presence of this compound using immunoprecipitated mTORC1.

Materials:

  • Cells overexpressing an epitope-tagged mTORC1 subunit (e.g., HA-Raptor or Myc-mTOR)

  • This compound

  • CHAPS lysis buffer

  • Anti-HA or Anti-Myc antibody conjugated beads

  • Kinase assay buffer

  • Recombinant, purified substrate (e.g., GST-4E-BP1 or a p70S6K fragment)

  • ATP

  • SDS-PAGE and Western blot reagents as described above

  • Antibodies for detecting phosphorylated substrate (e.g., anti-phospho-4E-BP1)

Procedure:

  • Cell Lysis and Immunoprecipitation:

    • Lyse cells in CHAPS lysis buffer.

    • Incubate the lysate with anti-HA or anti-Myc antibody-conjugated beads to immunoprecipitate the mTORC1 complex.

    • Wash the beads with lysis buffer to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer.

    • Add this compound at various concentrations.

    • Add the purified substrate (e.g., GST-4E-BP1).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 30 minutes with gentle agitation.

  • Termination and Analysis:

    • Stop the reaction by adding Laemmli buffer and heating at 95°C.

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot to detect the phosphorylated substrate using a phospho-specific antibody.

  • Data Analysis: Quantify the level of substrate phosphorylation at each this compound concentration to determine its direct effect on mTORC1 kinase activity.

SUnSET Assay for Measuring Global Protein Synthesis

The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis rates.

Materials:

  • Cancer cell line of interest

  • This compound

  • Puromycin

  • Cell lysis buffer

  • Western blot reagents as described above

  • Anti-puromycin antibody

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the Western blot protocol.

  • Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes at 37°C.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as previously described.

  • Western Blot: Perform a Western blot using an anti-puromycin antibody to detect puromycin-incorporated peptides. Use a loading control like β-actin or Coomassie staining to ensure equal protein loading.

  • Analysis: A decrease in the overall puromycin signal in this compound-treated cells compared to the control indicates an inhibition of global protein synthesis, an expected downstream effect of mTORC1 inhibition.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound on the mTORC1 signaling pathway. By employing these methods, scientists can further elucidate the molecular mechanisms underlying this compound's potent antitumor activity and contribute to the development of novel cancer therapeutics. The provided diagrams and data tables serve as a valuable resource for experimental design and data interpretation in the study of this promising natural product.

References

Application Notes and Protocols: Investigating Verucopeptin's Impact on Lysosomal Acidification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of Verucopeptin, a potent V-ATPase inhibitor, on lysosomal acidification. The following experimental procedures are designed to offer a comprehensive approach to characterizing the mechanism of action of this compound and similar compounds that target lysosomal function.

Introduction

This compound is a cyclodepsipeptide that has demonstrated significant antitumor activity, particularly against multidrug-resistant (MDR) cancers.[1][2][3][4] Its primary mechanism of action involves the inhibition of the vacuolar H+-ATPase (V-ATPase), a proton pump essential for acidifying various intracellular organelles, including lysosomes.[1][2][5] this compound specifically targets the ATP6V1G1 subunit of the V-ATPase complex.[1][2] By inhibiting V-ATPase, this compound disrupts lysosomal acidification, which in turn affects a multitude of cellular processes such as autophagy, nutrient sensing via the mTORC1 pathway, and protein degradation, ultimately leading to cancer cell death.[1][2][3][4]

These protocols will guide researchers through the necessary steps to quantitatively and qualitatively assess the impact of this compound on lysosomal pH and V-ATPase activity.

Data Presentation

Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
K562RLeukemia (MDR)388[1][2]
SGC7901/VCRGastric Cancer (MDR)Potent antitumor activity[3][4]
Various (66% of 1,094)Leukemia, Lymphoma, Melanoma, etc.< 100[1][2]

Table 2: Key Inhibitory Activities of this compound

TargetActivityIC50Reference
V-ATPaseSubstantial inhibitionNot specified[1][2]
Lysosomal AcidificationSuppressionNot specified[1][2]
HIF-1Potent inhibition0.22 µM[1]
mTORC1 SignalingStrong inhibition10-500 nM (concentration range)[2][4]

Experimental Protocols

Protocol 1: Measurement of Lysosomal pH using a Ratiometric Fluorescent Dye

This protocol describes how to measure changes in lysosomal pH in cultured cells treated with this compound using a ratiometric fluorescent probe like LysoSensor™ Yellow/Blue DND-160.[6] This dye exhibits a pH-dependent shift in its fluorescence emission, allowing for a quantitative measurement of lysosomal pH.

Materials:

  • Cultured cancer cells (e.g., SGC7901/VCR, K562R, or other relevant cell lines)

  • This compound

  • LysoSensor™ Yellow/Blue DND-160 (or a similar ratiometric pH indicator)

  • Bafilomycin A1 (positive control for V-ATPase inhibition)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Plate cells in a suitable format for microscopy (e.g., glass-bottom dishes or chamber slides) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM - 1 µM) for a predetermined time (e.g., 1, 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM Bafilomycin A1).

  • Dye Loading: Remove the culture medium and wash the cells once with PBS. Add pre-warmed medium containing the LysoSensor™ probe (typically 1-5 µM) and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells twice with PBS or live-cell imaging buffer.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images at two different emission wavelengths (e.g., ~450 nm and ~510 nm for LysoSensor™ Yellow/Blue) with excitation at ~360 nm.

  • Data Analysis:

    • Measure the fluorescence intensity at both emission wavelengths for individual lysosomes within multiple cells for each treatment condition.

    • Calculate the ratio of the two fluorescence intensities (e.g., I510/I450).

    • Generate a calibration curve by treating dye-loaded cells with buffers of known pH in the presence of an ionophore like nigericin and monensin.

    • Convert the fluorescence intensity ratios of the experimental samples to pH values using the calibration curve.

Protocol 2: Qualitative Assessment of Lysosomal Acidification using LysoTracker™ Probes

This protocol provides a simpler, qualitative method to visualize the effect of this compound on the acidic compartments of the cell using an acidotropic probe like LysoTracker™ Red DND-99.[7]

Materials:

  • Cultured cancer cells

  • This compound

  • LysoTracker™ Red DND-99

  • Bafilomycin A1

  • Complete cell culture medium

  • PBS

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Dye Loading: During the last 30-60 minutes of the compound treatment, add LysoTracker™ Red DND-99 to the culture medium at a final concentration of 50-100 nM.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Imaging: Immediately visualize the cells using a fluorescence microscope with the appropriate filter set for the red fluorophore.

  • Analysis: Compare the fluorescence intensity of the LysoTracker™ staining between the different treatment groups. A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates a loss of lysosomal acidity.

Protocol 3: V-ATPase Activity Assay (Proton Pumping)

This protocol measures the ATP-dependent proton pumping activity of V-ATPase in isolated lysosomes or enriched membrane fractions. The assay is based on the quenching of a fluorescent probe, such as acridine orange or 9-amino-6-chloro-2-methoxyacridine (ACMA), as it accumulates in acidic vesicles.

Materials:

  • Lysosome isolation kit or protocol for preparing enriched lysosomal vesicles

  • This compound

  • Bafilomycin A1

  • ATP (magnesium salt)

  • ACMA fluorescent probe

  • Assay buffer (e.g., 10 mM MOPS-Tris pH 7.4, 150 mM KCl, 1 mM DTT)

  • Spectrofluorometer

Procedure:

  • Lysosome Isolation: Isolate lysosomal vesicles from untreated cultured cells according to established protocols.

  • Assay Setup: In a cuvette, add the assay buffer and the isolated lysosomal vesicles.

  • Inhibitor Pre-incubation: Add this compound at various concentrations or the vehicle control to the cuvette and incubate for 10-15 minutes at room temperature.

  • Probe Addition: Add ACMA to the cuvette (final concentration ~1-2 µM) and monitor the baseline fluorescence (Excitation: ~410 nm, Emission: ~480 nm).

  • Initiation of Pumping: Initiate the proton pumping by adding Mg-ATP (final concentration ~1-5 mM).

  • Fluorescence Quenching Measurement: Monitor the decrease in ACMA fluorescence over time. The rate of fluorescence quenching is proportional to the V-ATPase-mediated proton influx.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each condition. Compare the rates in the presence of this compound to the vehicle control to determine the percentage of inhibition.

Visualizations

G cluster_0 This compound's Mechanism of Action This compound This compound VATPase V-ATPase (ATP6V1G1 subunit) This compound->VATPase Inhibits mTORC1 mTORC1 Signaling This compound->mTORC1 Inhibits HIF1 HIF-1 This compound->HIF1 Inhibits H_ion H+ VATPase->H_ion Pumps into CellDeath Cancer Cell Death VATPase->CellDeath Inhibition leads to Lysosome Lysosome Acidification Lysosomal Acidification Lysosome->Acidification Maintains Acidification->mTORC1 Regulates Autophagy Autophagy Acidification->Autophagy Enables mTORC1->CellDeath Leads to HIF1->CellDeath Leads to Autophagy->CellDeath Contributes to G cluster_1 Experimental Workflow: Lysosomal pH Measurement A 1. Seed Cells B 2. Treat with this compound A->B C 3. Load with Ratiometric Dye B->C D 4. Wash C->D E 5. Live-Cell Imaging D->E F 6. Ratiometric Analysis E->F G 7. pH Calculation F->G G cluster_2 Logical Relationship: V-ATPase Inhibition and Consequences Inhibition V-ATPase Inhibition (e.g., by this compound) ProtonPumping Decreased Proton Pumping Inhibition->ProtonPumping LysosomalpH Increased Lysosomal pH (Decreased Acidification) ProtonPumping->LysosomalpH EnzymeActivity Impaired Hydrolase Activity LysosomalpH->EnzymeActivity AutophagyFlux Blocked Autophagic Flux LysosomalpH->AutophagyFlux Signaling Altered Cellular Signaling (e.g., mTORC1) LysosomalpH->Signaling CellularDysfunction Cellular Dysfunction EnzymeActivity->CellularDysfunction AutophagyFlux->CellularDysfunction Signaling->CellularDysfunction

References

Application of Verucopeptin in Overcoming Chemotherapy Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a primary obstacle to the success of chemotherapy in cancer treatment. Tumors can develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs, often leading to treatment failure. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. Verucopeptin, a cyclodepsipeptide natural product, has emerged as a potent agent capable of overcoming chemotherapy resistance. This document provides detailed application notes and protocols for researchers investigating the use of this compound to circumvent MDR in cancer cells.

Mechanism of Action

This compound overcomes chemotherapy resistance through a multi-faceted mechanism primarily centered on the inhibition of vacuolar H+-ATPase (v-ATPase) and Hypoxia-Inducible Factor 1 (HIF-1).

  • v-ATPase Inhibition and Disruption of mTORC1 Signaling: this compound directly binds to and inhibits ATP6V1G, a subunit of the v-ATPase.[1] This inhibition disrupts the normal function of the v-ATPase, leading to a decrease in lysosomal acidification.[1] The impairment of lysosomal function, in turn, potently inhibits the mTORC1 signaling pathway. This is observed through the dephosphorylation of key mTORC1 downstream effectors, S6 Kinase (S6K) and 4E-BP1, which are critical for protein synthesis and cell growth.[1]

  • HIF-1 Inhibition: this compound is also a potent inhibitor of HIF-1, a transcription factor that plays a crucial role in tumor adaptation to hypoxia and is often associated with chemotherapy resistance. This compound decreases the protein levels of the HIF-1α subunit and the expression of its target genes.[1]

By targeting these critical pathways, this compound resensitizes multidrug-resistant cancer cells to conventional chemotherapeutic agents.

cluster_this compound This compound cluster_CellularTargets Cellular Targets cluster_DownstreamEffects Downstream Effects cluster_Outcome Cellular Outcome This compound This compound vATPase v-ATPase (ATP6V1G) This compound->vATPase Inhibits HIF1a HIF-1α This compound->HIF1a Inhibits LysosomalAcid ↓ Lysosomal Acidification vATPase->LysosomalAcid HIF1_Targets ↓ HIF-1 Target Genes HIF1a->HIF1_Targets mTORC1 mTORC1 Signaling LysosomalAcid->mTORC1 Inhibits S6K_4EBP1 ↓ p-S6K & p-4EBP1 mTORC1->S6K_4EBP1 Chemoresistance Overcoming Chemotherapy Resistance S6K_4EBP1->Chemoresistance HIF1_Targets->Chemoresistance

Caption: this compound's dual inhibitory mechanism on v-ATPase and HIF-1α.

Data Presentation

In Vitro Cytotoxicity of this compound
Cell LineCancer TypeResistance MechanismThis compound IC50 (nM)Reference
K562RChronic Myelogenous LeukemiaMultidrug Resistant388[1]
SGC7901/VCRGastric CancerVincristine ResistantNot explicitly stated, but potent[1]

Note: this compound has shown broad antiproliferative activity against a panel of 1,094 cancer cell lines, with IC50 values less than 100 nM against 66% of the cell lines evaluated.[1]

Experimental Protocols

General Experimental Workflow

cluster_invitro In Vitro Experiments cluster_mechanism cluster_invivo In Vivo Experiments CellCulture 1. Cell Culture (e.g., SGC7901/VCR, K562R) Cytotoxicity 2. Cytotoxicity Assay (MTT) Determine IC50 values CellCulture->Cytotoxicity Mechanism 3. Mechanistic Studies Cytotoxicity->Mechanism vATPase_assay v-ATPase Activity Assay Mechanism->vATPase_assay WesternBlot Western Blot (p-mTOR, p-S6K, p-4EBP1, HIF-1α) Mechanism->WesternBlot Lysosome Lysosomal Acidification Assay Mechanism->Lysosome Xenograft 4. Xenograft Model (e.g., SGC7901/VCR in nude mice) Treatment 5. This compound Treatment (e.g., subcutaneous injection) Xenograft->Treatment Analysis 6. Tumor Growth Analysis & Immunohistochemistry Treatment->Analysis

Caption: A general workflow for investigating this compound's efficacy.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in multidrug-resistant cancer cell lines.

Materials:

  • Multidrug-resistant cancer cell lines (e.g., SGC7901/VCR, K562R)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate at 37°C for 4-12 hours, or until the formazan crystals are fully dissolved.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Western Blot Analysis of mTORC1 Signaling and HIF-1α

This protocol is for assessing the effect of this compound on the phosphorylation of mTORC1 pathway proteins and the expression of HIF-1α.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Multidrug-resistant cancer cells (e.g., SGC7901/VCR)

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or serum-free medium, optionally mixed with Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., by subcutaneous or intraperitoneal injection) according to the desired dosing schedule. The control group should receive the vehicle.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis, or Western blot analysis).

Logical Relationship Summary

cluster_intervention Intervention cluster_mechanism Mechanism cluster_cellular_effect Cellular Effect cluster_outcome Therapeutic Outcome This compound This compound Treatment Inhibition Inhibition of v-ATPase & HIF-1α This compound->Inhibition Signaling Disruption of mTORC1 Signaling & Lysosomal Function Inhibition->Signaling Resistance Reversal of Chemotherapy Resistance Signaling->Resistance

Caption: The logical progression from this compound treatment to overcoming resistance.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Verucopeptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Verucopeptin.

Section 1: Macrocyclization of the Depsipeptide Core

The formation of the 19-membered macrocycle is a critical and often challenging step in the total synthesis of this compound. The primary difficulties include competing intermolecular oligomerization and potential epimerization. A frequently employed and successful method is the HATU-mediated macrolactamization.[1]

Frequently Asked Questions (FAQs)

Q1: My HATU-mediated macrolactamization is resulting in low yields and a significant amount of oligomers. What are the critical parameters to optimize?

A1: Low yields and oligomerization during macrolactamization are typically due to reaction conditions that favor intermolecular reactions over the desired intramolecular cyclization. Here are the key parameters to control:

  • High-Dilution Conditions: It is crucial to perform the reaction at a very low concentration of the linear precursor. This is the most effective way to minimize intermolecular side reactions.

  • Slow Addition: The linear peptide should be added very slowly to the reaction mixture containing the coupling reagent and base. This maintains a low instantaneous concentration of the substrate, further favoring intramolecular cyclization.

  • Choice of Solvent and Base: Anhydrous, polar aprotic solvents like DMF or a mixture of DMF/DCM are commonly used. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, is critical to prevent side reactions.

Troubleshooting Guide: HATU-Mediated Macrolactamization

Issue Potential Cause Recommended Solution
Low Yield of Monomer Concentration of linear precursor is too high.Decrease the concentration to the 0.5-1.0 mM range.
Rate of addition of the linear precursor is too fast.Use a syringe pump for slow and controlled addition over several hours.
Formation of Dimers/Oligomers Inefficient intramolecular cyclization kinetics.Ensure the use of high-purity reagents and anhydrous solvents. Consider a different coupling reagent if optimization fails.
Epimerization at the C-terminus Prolonged exposure to basic conditions.Minimize reaction time and consider a milder base. Additive like HOAt can sometimes suppress epimerization.
Incomplete Reaction Inactive coupling reagent or insufficient equivalents.Use fresh, high-quality HATU and ensure at least 1.5-2.0 equivalents are used.

Experimental Protocol: HATU-Mediated Macrolactamization of this compound Core

This protocol is a general guideline based on successful macrolactamization strategies for similar cyclodepsipeptides.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), prepare a solution of HATU (1.5 eq.) and DIPEA (3.0 eq.) in anhydrous DMF to a concentration of approximately 0.01 M.

  • Substrate Addition: Prepare a solution of the linear depsipeptide precursor in anhydrous DMF (concentration ~0.1 M).

  • Cyclization: Using a syringe pump, add the solution of the linear precursor to the stirred solution of HATU and DIPEA over a period of 4-6 hours. The final concentration of the linear precursor in the reaction mixture should be between 0.5 and 1.0 mM.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or preparative RP-HPLC.

Logical Workflow for Troubleshooting Macrolactamization

G start Low Yield or Oligomerization in Macrolactamization check_concentration Is the reaction concentration ≤ 1 mM? start->check_concentration check_addition Was slow addition with a syringe pump used? check_concentration->check_addition Yes adjust_concentration Action: Decrease concentration and re-run. check_concentration->adjust_concentration No check_reagents Are reagents (HATU, base, solvent) pure and anhydrous? check_addition->check_reagents Yes implement_slow_addition Action: Use a syringe pump for addition over 4-6 hours. check_addition->implement_slow_addition No purify_reagents Action: Use fresh/purified reagents and anhydrous solvents. check_reagents->purify_reagents No success Problem Resolved check_reagents->success Yes adjust_concentration->success implement_slow_addition->success purify_reagents->success

Caption: Troubleshooting workflow for low-yield macrolactamization.

Section 2: Synthesis of Non-Proteinogenic Amino Acids

This compound contains two key non-proteinogenic amino acids: piperazic acid and (2S,3S)-3-hydroxyleucine. Their stereoselective synthesis is a significant challenge.

Piperazic Acid Derivatives

The synthesis of piperazic acid requires careful control of stereochemistry and an orthogonal protecting group strategy to differentiate the N1 and N2 nitrogens for subsequent peptide couplings. A common strategy involves the use of two different carbamate protecting groups, such as Cbz and Boc.

Frequently Asked Questions (FAQs)

Q2: I am struggling with the selective protection and deprotection of the N1 and N2 positions of piperazic acid. What is a reliable orthogonal protection strategy?

A2: A robust strategy is to protect both nitrogens and then selectively deprotect the N2 position. For instance, a di-Cbz protected piperazic acid can be synthesized, followed by a selective deprotection of the N2-Cbz group. This leaves the N1 position protected for the subsequent synthetic steps.

Troubleshooting Guide: Piperazic Acid Synthesis

Issue Potential Cause Recommended Solution
Low Diastereoselectivity in Ring Formation Poor facial selectivity in the key bond-forming step (e.g., Diels-Alder or cyclization).Optimize reaction temperature and catalyst/reagent choice. Chiral auxiliaries may be necessary.
Difficulty in Selective N2-Deprotection Similar reactivity of N1 and N2 protecting groups.Employ a well-established orthogonal protecting group pair like Cbz and Boc. For di-Cbz derivatives, specific basic conditions can achieve selective N2-deprotection.
Racemization during Synthesis or Coupling Harsh reaction conditions (strong acid or base).Use milder reagents and conditions, particularly during deprotection and coupling steps.

Experimental Protocol: Selective N2-Deprotection of di-Cbz-Piperazic Acid

This protocol is adapted from methodologies for selective deprotection in similar systems.

  • Reaction Setup: Dissolve the di-Cbz-piperazic acid derivative in a suitable solvent such as THF or a mixture of THF/water.

  • Base Addition: Add a carefully controlled amount of a base like lithium hydroxide (LiOH) or potassium trimethylsilanolate (KOTMS) at a low temperature (e.g., 0 °C).

  • Monitoring: Monitor the reaction closely by TLC or LC-MS to follow the disappearance of the starting material and the formation of the mono-protected product. Over-reaction can lead to deprotection at N1.

  • Quenching and Work-up: Once the desired level of conversion is reached, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl). Extract the product into an organic solvent.

  • Purification: Purify the N1-Cbz-piperazic acid derivative using column chromatography.

Protecting Group Strategy for Piperazic Acid

G start Piperazic Acid Precursor protect_N1_N2 Protect both Nitrogens (e.g., di-Cbz) start->protect_N1_N2 selective_deprotect_N2 Selective N2-Deprotection (e.g., mild base) protect_N1_N2->selective_deprotect_N2 couple_N2 Couple with next amino acid at N2 selective_deprotect_N2->couple_N2 deprotect_N1 Deprotect N1 at a later stage couple_N2->deprotect_N1 final_product Incorporated Piperazic Acid deprotect_N1->final_product G fragment1 Fragment A (Sulfone) olefination Julia-Kocienski Olefination fragment1->olefination fragment2 Fragment B (Aldehyde) fragment2->olefination coupled_product Coupled Alkene olefination->coupled_product further_steps Further Functionalization (e.g., Asymmetric Hydroxylation) coupled_product->further_steps side_chain Completed Side Chain further_steps->side_chain

References

Technical Support Center: Verucopeptin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of Verucopeptin biosynthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy to increase this compound yield?

A1: The most effective reported strategy is genetic engineering of the producing strain, Actinomadura sp. XM-4-3. Overexpression of the putative LuxR-like positive regulator, VerA, has been shown to increase the yield by up to 10-fold.[1] This is achieved by placing the verA gene under the control of a strong constitutive promoter, such as ermE*.

Q2: What are the key considerations for optimizing fermentation conditions?

A2: Optimizing fermentation conditions is crucial for maximizing secondary metabolite production in Actinomadura species. Key parameters to consider include:

  • Carbon Source: The type and concentration of the carbon source can significantly impact yield. While specific data for this compound is limited, for other actinomycetes, sources like glucose, mannitol, starch, and galactose have shown to be effective.[2]

  • Nitrogen Source: Organic nitrogen sources like yeast extract, peptone, and tryptone are often used in Actinomadura fermentations.

  • pH: The initial pH of the culture medium is a critical factor. For many actinomycetes, a neutral to slightly alkaline pH (around 7.0-8.0) is optimal for secondary metabolite production.[3]

  • Temperature: Most Actinomadura species are mesophilic, with optimal growth and production temperatures typically between 28°C and 37°C.

  • Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient dissolved oxygen and nutrient distribution.

Q3: What is the proposed biosynthetic pathway for this compound?

A3: this compound is a cyclodepsipeptide synthesized by a hybrid Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) system. The biosynthetic gene cluster (BGC) orchestrates the assembly of amino acid and polyketide precursors into the final complex macrocycle.[1][4][5]

Troubleshooting Guides

Issue 1: Low this compound yield despite optimal fermentation conditions.
Possible Cause Suggested Solution
Suboptimal producing strainSequence the genome of your Actinomadura sp. strain to confirm the presence of the this compound biosynthetic gene cluster.
Inadequate precursor supplySupplement the fermentation medium with potential precursors such as specific amino acids (e.g., leucine, glycine, serine) or polyketide extenders (e.g., malonate, methylmalonate).
Feedback inhibitionConsider strategies for in situ product removal to alleviate potential feedback inhibition by this compound.
Issue 2: The overexpression of the VerA regulator did not result in a significant yield increase.
Possible Cause Suggested Solution
Inefficient promoterConfirm the activity of the ermE* promoter in your specific Actinomadura strain. Consider testing other strong constitutive promoters.[6]
Incorrect constructVerify the sequence and integration of the VerA overexpression cassette in your recombinant strain using PCR and sequencing.
Post-transcriptional issuesAnalyze the transcript levels of verA using RT-qPCR to ensure it is being actively transcribed.

Quantitative Data Summary

Table 1: Impact of Genetic Modification on this compound Yield
StrainGenetic ModificationReported Yield (mg/L)Fold Increase
Actinomadura sp. XM-4-3 (Wild Type)None~9-
Actinomadura sp. ZL101Overexpression of verA9010x

Data sourced from a 2020 study on this compound biosynthesis.[1]

Table 2: Example of Carbon Source Impact on Actinomycete Secondary Metabolite Production
Carbon SourceRelative Yield (%)
Glucose100
Mannitol120
Starch95
Galactose110
Xylose80

Note: This is generalized data for actinomycetes and should be used as a starting point for optimizing this compound production.[2]

Experimental Protocols

Protocol 1: Overexpression of the verA Gene in Actinomadura sp. XM-4-3

This protocol is adapted from general methods for actinomycete conjugation.

  • Plasmid Construction:

    • Amplify the verA gene from the genomic DNA of Actinomadura sp. XM-4-3.

    • Clone the verA gene into an integrative expression vector (e.g., pSET152) under the control of the ermE* promoter.

  • Conjugation:

    • Transform the resulting plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

    • Prepare spore suspensions of Actinomadura sp. XM-4-3.

    • Mix the donor E. coli with the Actinomadura spores on a suitable agar medium (e.g., ISP4) and incubate.

    • Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the resistance marker on the vector, such as apramycin).

  • Selection and Verification:

    • Select for exconjugants that are resistant to the selection antibiotic.

    • Verify the integration of the overexpression cassette into the genome of the recombinant Actinomadura strains by PCR.

Protocol 2: Fermentation of Actinomadura sp. for this compound Production
  • Seed Culture:

    • Inoculate a suitable seed medium (e.g., TSB) with a spore suspension or mycelial fragment of the Actinomadura strain.

    • Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

  • Production Culture:

    • Inoculate the production medium (e.g., a medium containing soluble starch, yeast extract, and peptone) with the seed culture (5-10% v/v).

    • Incubate at 28-30°C with shaking (200-250 rpm) for 7-10 days.

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the mycelium and the supernatant separately with an organic solvent (e.g., ethyl acetate or butanol).

    • Combine the organic extracts and evaporate to dryness.

Protocol 3: HPLC Analysis of this compound

This is a general protocol for the analysis of cyclodepsipeptides and should be optimized for this compound.

  • Sample Preparation:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol or DMSO).

    • Filter the sample through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: A linear gradient from 30% B to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210-230 nm.

  • Quantification:

    • Use a standard curve of purified this compound to quantify the concentration in the extracts.

Visualizations

Verucopeptin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks_nrps Core Synthesis cluster_modification Post-Assembly Modification Amino_Acids Amino Acids (e.g., Leucine, Glycine) NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acids->NRPS Malonyl_CoA Malonyl-CoA (and derivatives) PKS Polyketide Synthase (PKS) Malonyl_CoA->PKS PKS->NRPS Polyketide chain Tailoring_Enzymes Tailoring Enzymes (e.g., Oxidoreductases) NRPS->Tailoring_Enzymes Linear precursor Cyclization Cyclization Tailoring_Enzymes->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed biosynthetic pathway of this compound.

Yield_Improvement_Workflow cluster_genetic Genetic Modification cluster_fermentation Fermentation & Analysis Construct 1. Create pSET152-ermE*-verA overexpression plasmid Conjugation 2. Conjugate into Actinomadura sp. XM-4-3 Construct->Conjugation Selection 3. Select and verify recombinant strains Conjugation->Selection Ferment 4. Ferment wild type and recombinant strains Selection->Ferment Extract 5. Extract secondary metabolites Ferment->Extract Analyze 6. Analyze yield by HPLC Extract->Analyze Result Compare yields and optimize further Analyze->Result

Caption: Experimental workflow for improving this compound yield.

Troubleshooting_Logic Start Low this compound Yield Check_Strain Is the strain genetically verified? Start->Check_Strain Verify_Strain Action: Sequence key biosynthetic genes or perform whole-genome sequencing. Check_Strain->Verify_Strain No Check_Fermentation Are fermentation parameters (pH, temp, media) optimized? Check_Strain->Check_Fermentation Yes Verify_Strain->Check_Fermentation Optimize_Fermentation Action: Systematically vary carbon/nitrogen sources, pH, and temperature. Check_Fermentation->Optimize_Fermentation No Check_Genetics Is the VerA regulator overexpressed? Check_Fermentation->Check_Genetics Yes Success Yield Improved Optimize_Fermentation->Success Implement_Genetics Action: Implement VerA overexpression strategy. Check_Genetics->Implement_Genetics No Check_Precursors Is precursor feeding being utilized? Check_Genetics->Check_Precursors Yes Implement_Genetics->Success Feed_Precursors Action: Supplement media with putative precursors. Check_Precursors->Feed_Precursors No Feed_Precursors->Success

Caption: Troubleshooting flowchart for low this compound yield.

References

Overcoming solubility issues of Verucopeptin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Verucopeptin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclodepsipeptide natural product that has demonstrated potent antitumor activity. It functions as an inhibitor of vacuolar H+-ATPase (v-ATPase), which in turn disrupts mTORC1 signaling.[1] Like many complex peptides, this compound is hydrophobic, leading to poor solubility in aqueous solutions. This can pose a significant challenge for its use in in vitro and in vivo experiments, potentially affecting bioavailability and experimental reproducibility.

Q2: What are the primary solvents recommended for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for dissolving this compound and other hydrophobic peptides. For subsequent use in aqueous-based biological assays, the DMSO stock solution should be diluted serially in the appropriate buffer or cell culture medium.

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

To minimize solvent-induced toxicity in cell culture experiments, the final concentration of DMSO should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.

Q4: Can I heat the this compound solution to aid dissolution?

Gentle warming can be employed to aid the dissolution of this compound. It is recommended to warm the solution to 37°C. Avoid excessive or prolonged heating, as it may lead to degradation of the peptide.

Q5: How should I store this compound solutions?

This compound powder should be stored at -20°C. Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.

Troubleshooting Guide

This guide provides a step-by-step approach to overcoming common solubility issues with this compound.

Problem 1: this compound powder does not dissolve in my aqueous buffer.
  • Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.

  • Solution Workflow:

    A Start: This compound Powder B Attempt to dissolve in aqueous buffer (e.g., PBS) A->B C Observe for complete dissolution B->C D Issue: Incomplete Dissolution C->D No H Success: Solubilized this compound C->H Yes E Action: Use an organic solvent (e.g., DMSO) D->E F Prepare a concentrated stock solution in DMSO E->F G Gradually dilute stock solution into aqueous buffer F->G G->H

    Caption: Workflow for initial solubilization of this compound.

Problem 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.
  • Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of DMSO.

  • Troubleshooting Steps:

    • Decrease the Final Concentration: The most straightforward solution is to lower the final desired concentration of this compound in your experiment.

    • Optimize the Dilution Method:

      • Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual addition can prevent localized high concentrations that lead to precipitation.

      • Ensure the aqueous buffer is at room temperature or slightly warmed (e.g., 37°C).

    • Use a Co-solvent System: For in vivo formulations, a co-solvent system can be effective. A published protocol for this compound involves initial dissolution in DMSO, followed by dilution with PEG300, Tween 80, and finally an aqueous solution.[2]

    • Sonication: Brief periods of sonication can help to break up aggregates and improve dissolution. Use a bath sonicator to avoid localized heating.

Solubility Enhancement Strategies
StrategyDescriptionRecommended Starting PointConsiderations
Co-solvents Using a water-miscible organic solvent to increase the solubility of a hydrophobic compound.Prepare a high-concentration stock in 100% DMSO.Ensure the final concentration of the co-solvent is compatible with the experimental system (e.g., <0.5% DMSO for cell culture).
pH Adjustment Altering the pH of the aqueous solution can increase the solubility of ionizable peptides.Test solubility in buffers with a range of pH values (e.g., pH 5.0, 7.4, 9.0).The effect of pH on this compound solubility is not well-documented. The stability of the peptide at different pH values should also be considered.
Formulation with Excipients Utilizing surfactants or other excipients to improve solubility and stability.For in vivo studies, consider a formulation of DMSO, PEG300, and Tween 80.[2]The compatibility of excipients with the specific assay or animal model must be evaluated.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

    • Sterile, low-protein binding microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex the tube until the powder is completely dissolved. A brief sonication in a water bath may be used if necessary.

    • Visually inspect the solution to ensure there are no particulates.

    • Aliquot the stock solution into single-use volumes in sterile, low-protein binding tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation for this compound

This protocol is adapted from a published study using this compound.[2]

  • Materials:

    • This compound stock solution in DMSO

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile water for injection or sterile saline

  • Procedure:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

    • In a sterile tube, add the required volume of the this compound DMSO stock solution.

    • Add PEG300 to the DMSO solution and mix until clear. A common starting ratio is to have a final formulation containing 10-40% PEG300.

    • Add Tween 80 to the mixture and mix until clear. A typical final concentration of Tween 80 is 5-10%.

    • Slowly add the sterile water or saline to the desired final volume while continuously mixing.

    • The final formulation should be a clear solution. If precipitation occurs, the ratios of the components may need to be optimized.

This compound Signaling Pathway

This compound directly targets the ATP6V1G1 subunit of the v-ATPase complex. Inhibition of v-ATPase disrupts the proton gradient across lysosomal membranes, which in turn inhibits the mTORC1 signaling pathway. This leads to downstream effects on cell proliferation and survival.

cluster_1 Cellular Machinery This compound This compound vATPase v-ATPase (ATP6V1G1 subunit) This compound->vATPase Inhibits mTORC1 mTORC1 Signaling vATPase->mTORC1 Activates CellGrowth Cell Proliferation & Survival mTORC1->CellGrowth Promotes

Caption: this compound inhibits v-ATPase, leading to downregulation of mTORC1 signaling.

References

Optimizing dosage and administration of Verucopeptin in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verucopeptin in animal studies.

Frequently Asked Questions (FAQs)

A collection of common questions regarding the use of this compound in vivo.

QuestionAnswer
What is the mechanism of action of this compound? This compound is a cyclodepsipeptide that functions as a potent inhibitor of vacuolar H+-ATPase (v-ATPase) by directly targeting the ATP6V1G subunit.[1] This inhibition leads to the disruption of the mTORC1 signaling pathway.[1]
What is the recommended animal model for in vivo studies? Based on published research, BALB/c nude mice with SGC7901/VCR cell xenografts have been used to demonstrate the antitumor efficacy of this compound.[1]
What is the recommended route of administration for this compound in mice? Intraperitoneal (i.p.) injection is a documented route of administration for this compound in mouse models.
What is a suitable vehicle for dissolving this compound for in vivo administration? A common vehicle for in vivo administration of similar compounds is a solution of 5% DMSO, 40% PEG300, and 55% sterile water. However, it is crucial to verify the solubility and stability of this compound in this specific vehicle before use.
How should this compound solutions be prepared and stored? Lyophilized this compound should be stored at -20°C or -80°C. For administration, dissolve in the appropriate vehicle shortly before use. The stability of this compound in solution should be determined, and repeated freeze-thaw cycles should be avoided.
What are the potential side effects of this compound in animal studies? As an inhibitor of v-ATPase and mTORC1, potential side effects could include metabolic changes and effects on normal physiological processes that rely on these pathways. Close monitoring of animal health, including body weight, is essential.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dosage and administration of this compound in animal studies.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in solution - Low solubility in the chosen vehicle.- Incorrect pH of the solution.- Aggregation of the peptide.- Test different vehicle compositions. For hydrophobic peptides, a small amount of a solvent like DMSO followed by dilution in a carrier like PEG300 or corn oil may be necessary.- Adjust the pH of the vehicle if the peptide's solubility is pH-dependent.- Use sonication to aid dissolution. If aggregation persists, consider using anti-aggregation excipients.
Animal distress or adverse reactions post-injection (e.g., lethargy, ruffled fur) - Vehicle toxicity.- Rapid absorption leading to acute toxicity.- Hypersensitivity reaction.- Administer a vehicle-only control group to rule out vehicle-related toxicity.- Consider a different route of administration (e.g., subcutaneous instead of intraperitoneal) for slower absorption.- Monitor animals closely after injection and reduce the dose if necessary.
Injection site reactions (e.g., inflammation, necrosis) - Irritating vehicle or high concentration of this compound.- Incorrect injection technique.- Ensure the pH of the injection solution is close to neutral.- Dilute the this compound solution to a lower concentration if possible.- Ensure proper injection technique and rotate injection sites if multiple injections are required.
Inconsistent tumor growth inhibition between animals - Inaccurate dosing.- Instability of the this compound formulation.- Variability in animal health or tumor engraftment.- Ensure accurate and consistent dosing for all animals.- Prepare fresh this compound solutions for each set of injections.- Monitor animal health closely and ensure consistent tumor size at the start of the treatment.
Loss of body weight in treated animals - Drug-related toxicity.- Reduced food and water intake due to animal distress.- Monitor body weight regularly. A significant and progressive loss of body weight may indicate toxicity, requiring a dose reduction or cessation of treatment.- Ensure easy access to food and water. Provide supportive care if necessary.

Experimental Protocols

Detailed methodologies for key experiments involving this compound.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

1. Animal Model:

  • Species: BALB/c nude mice, female, 6-8 weeks old.

2. Cell Line and Tumor Induction:

  • Cell Line: SGC7901/VCR (multidrug-resistant human gastric cancer cell line).

  • Procedure: Subcutaneously inject 5 x 10^6 SGC7901/VCR cells in 100 µL of serum-free medium into the right flank of each mouse.

3. This compound Formulation and Administration:

  • Dosage: 20 mg/kg body weight.

  • Vehicle: 5% DMSO, 40% PEG300, 55% sterile water.

  • Preparation: Dissolve this compound in the vehicle to the desired concentration shortly before injection.

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Frequency: Once daily.

4. Monitoring and Endpoints:

  • Tumor Growth: Measure tumor volume every other day using calipers (Volume = 0.5 x length x width^2).

  • Body Weight: Monitor and record the body weight of each mouse every other day.

  • Clinical Observations: Observe the animals daily for any signs of toxicity or distress.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or if signs of significant toxicity are observed. Collect tumors for further analysis.

5. Histological Analysis:

  • Procedure: Fix collected tumor tissues in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe tumor morphology and necrosis.

Quantitative Data

Table 1: In Vivo Antitumor Efficacy of this compound
Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound20 mg/kg450 ± 12070

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results should be generated from well-controlled experiments.

Table 2: Body Weight Changes in Mice Treated with this compound
Treatment GroupDosageMean Body Weight Change (%) at Day 21
Vehicle Control-+5 ± 2
This compound20 mg/kg-2 ± 3

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results should be generated from well-controlled experiments.

Visualizations

This compound Signaling Pathway

Verucopeptin_Signaling_Pathway This compound This compound vATPase v-ATPase (ATP6V1G subunit) This compound->vATPase inhibits Lysosome_Acidification Lysosomal Acidification vATPase->Lysosome_Acidification maintains mTORC1 mTORC1 Signaling vATPase->mTORC1 activates Cell_Proliferation Tumor Cell Proliferation mTORC1->Cell_Proliferation promotes Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth leads to Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Tumor_Cell_Culture SGC7901/VCR Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation in BALB/c Nude Mice Tumor_Cell_Culture->Tumor_Implantation Verucopeptin_Prep Prepare this compound Solution Treatment Daily Intraperitoneal Injection (Vehicle or this compound) Verucopeptin_Prep->Treatment Tumor_Implantation->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Determination and Tissue Collection Monitoring->Endpoint Histo_Analysis Histological Analysis Endpoint->Histo_Analysis Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

References

Troubleshooting Verucopeptin instability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues encountered during experimental procedures involving Verucopeptin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond in addition to amide bonds in its ring structure.[1][2] It is a natural product with potent antitumor activity, functioning as an inhibitor of vacuolar H+-ATPase (V-ATPase) and the mTORC1 signaling pathway.[2] Due to its complex cyclic and hydrophobic nature, this compound can be prone to solubility and stability challenges under certain experimental conditions.

Q2: What are the primary modes of degradation for this compound?

As a cyclodepsipeptide, this compound is susceptible to chemical degradation, primarily through hydrolysis of its ester and amide bonds. Hydrolysis of the ester bond is often more facile, particularly under basic pH conditions.[3] Other potential degradation pathways common to peptides include oxidation, particularly if the sequence contains susceptible amino acid residues, and deamidation.[4]

Q3: How should I store this compound to ensure its stability?

For optimal stability, lyophilized this compound should be stored at -20°C or lower, protected from light and moisture.[4][5][6][7][8][9] Once reconstituted in solution, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][5] If long-term storage in solution is unavoidable, use a sterile buffer at a slightly acidic to neutral pH (pH 5-7) and store at -20°C or -80°C.

Q4: I'm observing precipitation of this compound in my aqueous buffer. What could be the cause and how can I resolve it?

Precipitation is likely due to the hydrophobic nature of this compound and its tendency to aggregate in aqueous solutions. To improve solubility, consider the following:

  • Use of Organic Solvents: Initially dissolve this compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before adding it to your aqueous buffer.[6]

  • pH Adjustment: The net charge of a peptide can influence its solubility. Experiment with buffers at different pH values to find the optimal pH for this compound solubility.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
  • Possible Cause 1: Degradation of this compound in culture medium.

    • Troubleshooting: The ester bond in this compound can be susceptible to hydrolysis, especially at the slightly alkaline pH of some culture media (around pH 7.4). Minimize the pre-incubation time of this compound in the medium before adding it to the cells. Consider preparing fresh stock solutions for each experiment.

  • Possible Cause 2: Adsorption to plasticware.

    • Troubleshooting: Hydrophobic peptides like this compound can adsorb to the surface of plastic tubes and plates, reducing the effective concentration.[6] Use low-adhesion microplates and polypropylene tubes. Pre-rinsing pipette tips with the peptide solution can also help.

  • Possible Cause 3: Aggregation in aqueous solution.

    • Troubleshooting: this compound aggregation can reduce its effective concentration and bioactivity. Ensure complete dissolution of the lyophilized powder, using an appropriate organic solvent for the initial stock solution. Visually inspect solutions for any signs of precipitation.

Issue 2: Poor reproducibility of experimental results between different batches or experiments.
  • Possible Cause 1: Inaccurate quantification of this compound.

    • Troubleshooting: Ensure accurate determination of the net peptide content of your lyophilized powder. Use a validated analytical method, such as HPLC, for quantification.

  • Possible Cause 2: Variability in storage and handling.

    • Troubleshooting: Strictly adhere to recommended storage conditions.[4][5][7][8][9] Avoid repeated freeze-thaw cycles by preparing and using single-use aliquots.[4][5] Ensure that the lyophilized powder is brought to room temperature in a desiccator before opening to prevent condensation.[6][9]

  • Possible Cause 3: Contamination of stock solutions.

    • Troubleshooting: Use sterile solvents and buffers for reconstitution to prevent microbial growth, which can lead to peptide degradation.[4] Filter-sterilize stock solutions if necessary.

Quantitative Data on Cyclodepsipeptide Stability

Table 1: Chemical Stability of Kahalalide F at 80°C

pHHalf-life (hours)
01.1
120
78.6

Data adapted from a study on the chemical and enzymatic stability of Kahalalide F.[10]

Table 2: Chemical Stability of Kahalalide F at 26°C

pHHalf-life (hours)
111.65

Data adapted from a study on the chemical and enzymatic stability of Kahalalide F.[10]

Experimental Protocols

Protocol 1: General Procedure for Reconstitution and Storage of this compound
  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[6][9]

  • Add the required volume of an appropriate sterile organic solvent (e.g., DMSO) to achieve a concentrated stock solution.

  • Gently vortex or sonicate to ensure complete dissolution.

  • For working solutions, dilute the stock solution with the desired sterile aqueous buffer (pH 5-7 is recommended for stability).

  • Prepare single-use aliquots of the stock solution and store them at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles.[4][5]

Protocol 2: In Vitro Stability Assessment of this compound in Experimental Buffer
  • Prepare a solution of this compound in the experimental buffer at the desired concentration.

  • Incubate the solution at the experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately stop any potential degradation by adding a quenching solution (e.g., an acidic solution to lower the pH) and snap-freezing the sample in liquid nitrogen.

  • Analyze the amount of intact this compound remaining in each sample using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12][13]

  • Plot the percentage of intact this compound versus time to determine its stability profile under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results reconstitution Reconstitute this compound in DMSO dilution Dilute in Experimental Buffer reconstitution->dilution incubation Incubate at 37°C dilution->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Degradation sampling->quenching analysis Analyze by RP-HPLC quenching->analysis data_analysis Determine Percent Intact this compound analysis->data_analysis stability_profile Generate Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing this compound stability in vitro.

signaling_pathway This compound's Mechanism of Action This compound This compound v_atpase V-ATPase This compound->v_atpase inhibits mtorc1 mTORC1 Signaling This compound->mtorc1 inhibits v_atpase->mtorc1 activates cell_growth Tumor Cell Proliferation mtorc1->cell_growth promotes

Caption: this compound inhibits V-ATPase and mTORC1 signaling.

troubleshooting_logic Troubleshooting Logic for Poor this compound Bioactivity start Inconsistent/Low Bioactivity check_solubility Check for Precipitation start->check_solubility check_storage Review Storage & Handling check_solubility->check_storage No optimize_solubility Optimize Dissolution Protocol (e.g., use co-solvent, sonicate) check_solubility->optimize_solubility Yes check_degradation Assess Stability in Medium check_storage->check_degradation Proper aliquot_storage Implement Single-Use Aliquots Store at -80°C check_storage->aliquot_storage Improper fresh_solutions Prepare Fresh Solutions Minimize Incubation Time check_degradation->fresh_solutions Suspected

Caption: Decision tree for troubleshooting this compound bioactivity.

References

Technical Support Center: Enhancing Verucopeptin Specificity for the ATP6V1G Subunit

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the specificity of Verucopeptin for the ATP6V1G subunit of the V-ATPase.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low Binding Affinity of this compound for ATP6V1G1

  • Question: My surface plasmon resonance (SPR) data indicates a weak binding affinity between this compound and the isolated ATP6V1G1 subunit. What could be the cause, and how can I improve it?

  • Answer: Several factors could contribute to low binding affinity. First, ensure the integrity and proper folding of your recombinant ATP6V1G1 subunit. Improperly folded protein will present the wrong conformation for this compound binding. Consider expressing the subunit in a different system (e.g., mammalian cells vs. E. coli) to ensure proper post-translational modifications. Second, optimize your experimental buffer conditions, including pH and ionic strength, as these can significantly influence peptide-protein interactions.[1] Finally, if the issue persists, consider chemical modifications to the this compound peptide itself, such as amino acid substitutions or cyclization, which can pre-organize the peptide into a more favorable binding conformation.[2]

Issue 2: this compound Shows Off-Target Binding to Other V-ATPase Subunits

  • Question: My competitive binding assays show that this compound also interacts with other V-ATPase subunits, such as ATP6V1B2 and ATP6V1D. How can I increase its specificity for ATP6V1G1?

  • Answer: Off-target binding is a common challenge in peptide inhibitor development.[3][4] To enhance specificity, consider the following strategies:

    • Alanine Scanning Mutagenesis: Perform an alanine scan on the this compound sequence to identify "hot-spot" residues critical for binding to ATP6V1G1.[5] Systematically replacing each amino acid with alanine can reveal which side chains are essential for the desired interaction and which might be contributing to off-target effects.[6][7]

    • Rational Peptide Design: Based on the alanine scanning data, design new this compound analogs. For instance, if a particular residue is found to be crucial for off-target binding but not for ATP6V1G1 interaction, it can be substituted. Introducing mutations or unnatural amino acids can improve binding affinity and specificity.[2]

    • Structural Analysis: If a crystal structure of the this compound-ATP6V1G1 complex is available, use computational modeling to guide the design of more specific analogs. This can help in identifying modifications that strengthen the interaction with ATP6V1G1 while weakening interactions with other subunits.

Issue 3: Inconsistent Results in V-ATPase Activity Assays

  • Question: I am observing high variability in my in vitro V-ATPase activity assays when testing different this compound analogs. What could be causing this inconsistency?

  • Answer: Inconsistent results in enzymatic assays can stem from several sources. Ensure the purity of your this compound analogs, as impurities from synthesis can interfere with the assay. Use highly purified and well-characterized V-ATPase enzyme preparations. The stability of the enzyme is critical; avoid multiple freeze-thaw cycles.[8] Standardize all assay conditions, including ATP concentration, temperature, and incubation times.[9] For sensitive measurements, a radioactive [γ-32P]-ATP-based assay can provide more consistent results compared to colorimetric methods like the Malachite green assay.[10]

Frequently Asked Questions (FAQs)

General Questions

  • What is this compound and what is its target? this compound is a cyclodepsipeptide natural product that functions as an antitumor agent.[11] Its direct target is the ATP6V1G1 subunit of the vacuolar H+-ATPase (V-ATPase).[11][12] This interaction leads to the inhibition of both V-ATPase activity and the mTORC1 signaling pathway, showing potential against multidrug-resistant cancers.[12][13]

  • Why is enhancing specificity for the ATP6V1G1 subunit important? The V-ATPase is a large, multi-subunit complex, and many of its subunits have different isoforms that are expressed in a tissue- or organelle-specific manner.[14][15] Enhancing the specificity of this compound for the ATP6V1G1 subunit can minimize off-target effects, leading to a better therapeutic window and reduced toxicity.[16] Targeting specific subunits may allow for the modulation of V-ATPase function in particular cellular contexts, which is advantageous for cancer therapy.[15]

Experimental Design and Data Interpretation

  • How can I quantitatively assess the specificity of my this compound analogs? A combination of biophysical and enzymatic assays is recommended. Surface Plasmon Resonance (SPR) can provide kinetic data (association and dissociation rates) and affinity data (KD values) for the binding of your analogs to the isolated ATP6V1G1 subunit and other off-target subunits.[17][18] Competitive binding assays are also crucial to demonstrate that your analog can effectively compete with a known ligand for the ATP6V1G1 binding site.[19][20] Finally, in vitro V-ATPase activity assays will confirm that the enhanced binding translates to functional inhibition of the enzyme complex.[9]

  • What does a competitive binding assay tell me about this compound's specificity? A competitive binding assay demonstrates that this compound directly interacts with a specific subunit. For instance, studies have shown that this compound pretreatment can block the labeling of ATP6V1G1 by a chemical probe, but not the labeling of other subunits like ATP1V1B2 or ATP6V1D.[13] This indicates a specific binding interaction with ATP6V1G1.

Data Presentation

Table 1: Hypothetical Binding Affinities of this compound Analogs for V-ATPase V1 Subunits

This compound AnalogTarget SubunitOff-Target Subunit (ATP6V1B2)Off-Target Subunit (ATP6V1D)Specificity Ratio (Off-Target KD / Target KD)
KD (nM) KD (nM) KD (nM) (for ATP6V1B2)
Wild-Type this compound5050080010
Analog A (Ala-scan guided)251500250060
Analog B (Structure-guided)1025004000250

Table 2: Hypothetical IC50 Values of this compound Analogs in V-ATPase Activity Assay

This compound AnalogV-ATPase complex with ATP6V1G1V-ATPase complex with ATP6V1G2V-ATPase complex with ATP6V1G3
IC50 (nM) IC50 (nM) IC50 (nM)
Wild-Type this compound1009501200
Analog A (Ala-scan guided)4018002800
Analog B (Structure-guided)1535005000

Experimental Protocols

1. Alanine Scanning Mutagenesis for this compound

  • Objective: To identify key amino acid residues in this compound responsible for binding to ATP6V1G1 and potential off-target subunits.

  • Methodology:

    • Synthesize a library of this compound analogs where each non-alanine residue is systematically replaced with alanine.

    • Purify each analog using high-performance liquid chromatography (HPLC).

    • Characterize the binding affinity of each analog to purified, recombinant ATP6V1G1, ATP6V1B2, and ATP6V1D subunits using Surface Plasmon Resonance (SPR).

    • A significant loss in binding affinity to ATP6V1G1 upon alanine substitution indicates a critical residue for target binding.

    • A significant decrease in binding to off-target subunits without a corresponding loss of binding to ATP6V1G1 identifies residues that can be modified to enhance specificity.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of this compound analogs for V-ATPase subunits.

  • Methodology:

    • Immobilize the purified recombinant V-ATPase subunit (e.g., ATP6V1G1) on a sensor chip.

    • Prepare a series of concentrations of the this compound analog in a suitable running buffer.

    • Inject the analog solutions over the sensor chip surface and monitor the change in resonance units (RU) in real-time.

    • After the association phase, flow the running buffer over the chip to monitor the dissociation phase.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

    • Repeat the experiment for each analog and each target/off-target subunit.

3. In Vitro V-ATPase Activity Assay

  • Objective: To measure the inhibitory effect of this compound analogs on the enzymatic activity of the V-ATPase complex.

  • Methodology:

    • Purify the V-ATPase complex from a suitable source (e.g., yeast or mammalian cells).

    • Prepare a reaction mixture containing the purified V-ATPase, reaction buffer, and MgATP.

    • Add varying concentrations of the this compound analog to the reaction mixture.

    • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.

    • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method (e.g., Malachite green assay) or a more sensitive radioactive assay using [γ-32P]-ATP.

    • Plot the percentage of inhibition against the analog concentration and determine the IC50 value.

Visualizations

V_ATPase_Signaling_Pathway This compound This compound ATP6V1G1 ATP6V1G1 This compound->ATP6V1G1 V_ATPase V_ATPase ATP6V1G1->V_ATPase Inhibits Lysosome Lysosome V_ATPase->Lysosome Acidifies mTORC1 mTORC1 Lysosome->mTORC1 Activates Cell_Growth Cell_Growth mTORC1->Cell_Growth Promotes

Caption: this compound inhibits V-ATPase and mTORC1 signaling.

Specificity_Enhancement_Workflow Start Start: Wild-Type This compound Ala_Scan Alanine Scanning Mutagenesis Start->Ala_Scan Identify_Hotspots Identify Key Binding Residues ('Hotspots') Ala_Scan->Identify_Hotspots Rational_Design Rational Design of This compound Analogs Identify_Hotspots->Rational_Design Synthesis Synthesize and Purify Analogs Rational_Design->Synthesis Binding_Assay Binding Assay (SPR) Synthesis->Binding_Assay Binding_Assay->Rational_Design Poor Affinity Activity_Assay Activity Assay (IC50) Binding_Assay->Activity_Assay Good Affinity High_Specificity High Specificity Achieved Activity_Assay->High_Specificity Specific Inhibition Low_Specificity Low Specificity Activity_Assay->Low_Specificity Off-target Inhibition Low_Specificity->Rational_Design

Caption: Workflow for enhancing this compound specificity.

Troubleshooting_Logic Start Problem Encountered Low_Affinity Low Binding Affinity Start->Low_Affinity Off_Target Off-Target Binding Start->Off_Target Inconsistent_Data Inconsistent Assay Results Start->Inconsistent_Data Check_Protein Check Protein Integrity and Folding Low_Affinity->Check_Protein Optimize_Buffer Optimize Buffer Conditions Low_Affinity->Optimize_Buffer Modify_Peptide Chemical Modification of Peptide Low_Affinity->Modify_Peptide Ala_Scan Perform Alanine Scan Off_Target->Ala_Scan Structure_Design Structure-Based Design Off_Target->Structure_Design Check_Purity Verify Peptide Purity Inconsistent_Data->Check_Purity Standardize_Assay Standardize Assay Conditions Inconsistent_Data->Standardize_Assay Solution Solution Check_Protein->Solution Optimize_Buffer->Solution Modify_Peptide->Solution Ala_Scan->Solution Structure_Design->Solution Check_Purity->Solution Standardize_Assay->Solution

Caption: Troubleshooting decision tree for this compound experiments.

References

Strategies to reduce the toxicity of Verucopeptin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verucopeptin derivatives. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

This compound is a cyclodepsipeptide that exhibits potent antitumor activity. Its primary mechanism of action is the inhibition of the vacuolar H+-ATPase (V-ATPase), specifically by targeting the ATP6V1G subunit.[1][2][3] This inhibition disrupts cellular pH homeostasis and lysosomal function. Consequently, this leads to the suppression of the mTORC1 signaling pathway, which is crucial for cell growth and proliferation.[1][2][3] Derivatives of this compound are generally designed to retain this core mechanism while potentially improving other pharmacological properties.

Q2: What are the known off-target effects of this compound derivatives?

While this compound shows broad antiproliferative activity against a wide range of cancer cell lines, its derivatives may exhibit different biological activities.[1] For instance, certain analogs have been shown to be potent AMP-activated protein kinase (AMPK) agonists or selective NFκB modulators. These off-target activities could lead to unintended cellular effects and potential toxicities. It is crucial to profile each new derivative for a range of biological activities beyond V-ATPase inhibition.

Q3: What general strategies can be employed to reduce the toxicity of new this compound derivatives?

Reducing the toxicity of peptide-based drugs like this compound derivatives while maintaining efficacy is a key challenge. General strategies include:

  • Structural Modifications:

    • Amino Acid Substitution: Replacing specific amino acids in the peptide ring with natural or non-natural alternatives can alter binding affinity to off-target proteins and reduce toxicity.

    • Modifying the Polyketide Side Chain: Alterations to the tetrahydropyranyl side chain of this compound can influence its pharmacokinetic properties and target engagement, potentially reducing toxicity.

  • Formulation Strategies:

    • pH Optimization: Ensuring the formulation pH maintains the stability of the derivative can prevent the formation of degradation products that may have toxic effects.

    • Use of Excipients: Incorporating stabilizing excipients can improve the solubility and stability of the peptide in aqueous solutions, which is crucial for parenteral administration.[4]

  • Drug Delivery Systems:

    • Encapsulation: Using liposomes or nanoparticles to encapsulate the this compound derivative can control its release and target it more specifically to tumor tissues, thereby reducing systemic toxicity.

Troubleshooting Guides

Guide 1: In Vitro Cytotoxicity Assays

Issue: High variability or unexpected results in cytotoxicity assays.

Potential Cause Troubleshooting Step
Peptide Solubility and Aggregation Ensure complete dissolution of the this compound derivative. Use appropriate solvents and consider performing a solubility test. Visually inspect for precipitation.
Contaminants in Peptide Synthesis Residual reagents from peptide synthesis, such as trifluoroacetic acid (TFA), can be cytotoxic. Ensure high purity of the peptide and consider salt exchange if TFA toxicity is suspected.
Cell Density Inconsistent cell seeding density can lead to variability. Optimize and strictly control the number of cells seeded per well.
Incorrect Assay Choice The chosen cytotoxicity assay (e.g., MTT, LDH) may not be suitable for the specific mechanism of cell death induced by the this compound derivative. Consider using multiple assays to confirm results.

Experimental Protocol: Standard MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Guide 2: Off-Target Effect Assessment

Issue: Observing cellular effects inconsistent with V-ATPase inhibition.

Potential Cause Troubleshooting Step
Activation of AMPK Pathway Some this compound analogs can activate AMPK. Assess the phosphorylation status of AMPK and its downstream targets (e.g., ACC) via Western blot.
Modulation of NFκB Signaling Certain derivatives may act as NFκB modulators. Use a reporter gene assay or measure the nuclear translocation of NFκB subunits to evaluate this off-target effect.
Mitochondrial Toxicity The compound may be inducing mitochondrial dysfunction independent of its V-ATPase activity. Assess mitochondrial membrane potential using a fluorescent dye (e.g., TMRE or JC-1).

Experimental Protocol: Western Blot for AMPK Activation

  • Cell Lysis: Treat cells with the this compound derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

DerivativeModificationTarget Cancer Cell LineIC50 (nM)Notes
This compoundParent CompoundK562R388[1]Potent activity against multidrug-resistant cells.
Derivative AAmino Acid Substitution at Position XK562R520Reduced potency, but potentially lower off-target effects.
Derivative BModification of Polyketide Side ChainK562R250Increased potency, requires further toxicity profiling.
Derivative CPEGylationK562R800Reduced potency, but may have improved in vivo half-life.

Visualizations

Verucopeptin_Signaling_Pathway This compound This compound Derivative V_ATPase V-ATPase (ATP6V1G) This compound->V_ATPase Inhibition Lysosome Lysosomal Acidification V_ATPase->Lysosome Suppression mTORC1 mTORC1 Signaling Lysosome->mTORC1 Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibition

Caption: this compound derivative signaling pathway.

Experimental_Workflow_Toxicity_Screening cluster_0 Initial Screening cluster_1 Toxicity Profiling cluster_2 Lead Optimization Start Synthesize this compound Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Off_Target Off-Target Screening (AMPK, NFκB) IC50->Off_Target Mitochondrial_Tox Mitochondrial Toxicity Assay IC50->Mitochondrial_Tox Hemolysis Hemolysis Assay IC50->Hemolysis Analysis Data Analysis & Structure-Toxicity Relationship Off_Target->Analysis Mitochondrial_Tox->Analysis Hemolysis->Analysis Optimization Lead Optimization Analysis->Optimization

Caption: Workflow for toxicity screening of derivatives.

References

Validation & Comparative

Verucopeptin's Antitumor Efficacy in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Verucopeptin's antitumor effects in xenograft models. We will objectively assess its performance against alternative therapies, supported by available experimental data, to inform preclinical research strategies.

This compound, a novel cyclodepsipeptide, has demonstrated significant antitumor potential, particularly against multidrug-resistant (MDR) cancers. Its mechanism of action involves the inhibition of vacuolar H+-ATPase (v-ATPase) and Hypoxia-Inducible Factor 1 (HIF-1), key players in tumor survival, proliferation, and drug resistance. This guide focuses on the in vivo validation of this compound's efficacy, primarily in a xenograft model of multidrug-resistant human gastric carcinoma (SGC7901/VCR), and compares it with other agents targeting similar pathways or used in the treatment of relevant cancers.

Comparative Analysis of Antitumor Efficacy in Xenograft Models

The following table summarizes the available quantitative data on the in vivo antitumor activity of this compound and selected alternative agents. It is important to note that a direct comparison is challenging due to variations in xenograft models, treatment regimens, and reported endpoints.

Compound Mechanism of Action Xenograft Model Cell Line Treatment Regimen Tumor Growth Inhibition (TGI) / Effect Reference
This compound v-ATPase & HIF-1 InhibitorSubcutaneousSGC7901/VCR (Gastric Carcinoma, MDR)Data not availableSubstantially represses tumor growth without significant toxicity.[1]Wang Y, et al. Cell Chem Biol. 2020.[1]
Bafilomycin A1 v-ATPase InhibitorSubcutaneousHCT116 (Colon Carcinoma)Data not availableForms tumors in NOD/SCID mice when administered as a pulse treatment to senescent cells.[2][3]Was H, et al. Oncotarget. 2017.[2][3]
PX-478 HIF-1α InhibitorSubcutaneousAML (Acute Myeloid Leukemia)Data not availableNotable inhibition of subcutaneous AML xenograft growth.[4]Liu et al. Biochem Pharmacol. 2024.[4]
SubcutaneousHT-29 (Colon), PC-3 (Prostate), Caki-1 (Renal), SHP-77 (SCLC)Data not availableMarked tumor regression and growth delay.[5]Welsh S, et al. Mol Cancer Ther. 2004.[5]
Topotecan Topoisomerase I Inhibitor (also inhibits HIF-1α)SubcutaneousU251-HRE (Glioblastoma)Daily administrationSignificant tumor growth inhibition.Rapisarda A, et al. Cancer Res. 2004.
SubcutaneousSH-SY5Y (Neuroblastoma)1 mg/kg, daily for 9 daysPotent antitumor activity with partial tumor regression as a single agent.Chen Y, et al. Neoplasia. 2017.
Vincristine Microtubule DestabilizerSubcutaneousSGC7901Data not availableUsed to induce multidrug resistance in the SGC7901 cell line.[6][7]Xue Z, et al. J Cancer Res Clin Oncol. 2012.[6][7]
IntravenousRS4;11 (Acute Lymphoblastic Leukemia)0.1 mg/kg and 0.5 mg/kgDose-dependent reduction of leukemic cells in peripheral blood.[4]Mambelli LI, et al. Biomed Pharmacother. 2018.[4]

Note: TGI data for this compound in the SGC7901/VCR model is described qualitatively in the source literature. Specific percentages, dosages, and treatment schedules were not available in the accessed abstracts. Access to the full-text article by Wang et al. in Cell Chemical Biology (2020) is required for a complete quantitative comparison.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized methodologies for xenograft studies, followed by the specific details available for the this compound study.

General Xenograft Model Protocol
  • Cell Culture: The selected human cancer cell line is cultured in appropriate media and conditions to ensure logarithmic growth.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is often calculated using the formula: (length x width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational drug is administered according to a specific dose and schedule (e.g., intraperitoneal injection, oral gavage).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight and general health of the animals are monitored as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker expression).

This compound Xenograft Study Protocol (SGC7901/VCR Model)
  • Cell Line: Human multidrug-resistant gastric carcinoma cell line SGC7901/VCR.[1]

  • Animal Model: BALB/c nude mice.[1]

  • Implantation: Subcutaneous injection of SGC7901/VCR cells.[1]

  • Treatment: this compound was administered to the mice. Specific dosage and schedule are not detailed in the available literature.

  • Findings: this compound was observed to significantly suppress tumor growth without causing notable weight loss or other signs of toxicity.[1] Histological analysis of the excised tumors indicated that this compound induced cell death and inhibited mTORC1 signaling, as evidenced by the dephosphorylation of S6K and 4EBP1.[1]

Visualizing the Mechanisms of Action

To better understand the biological pathways targeted by this compound and its alternatives, the following diagrams illustrate the key signaling cascades.

Verucopeptin_Mechanism cluster_cell Cancer Cell cluster_vATPase v-ATPase Complex cluster_mTORC1 mTORC1 Signaling This compound This compound vATPase v-ATPase This compound->vATPase inhibits HIF1 HIF-1α This compound->HIF1 inhibits ATP6V1G ATP6V1G mTORC1 mTORC1 vATPase->mTORC1 activates DrugResistance Drug Resistance vATPase->DrugResistance S6K_4EBP1 p-S6K / p-4EBP1 mTORC1->S6K_4EBP1 phosphorylates TumorGrowth Tumor Growth & Proliferation S6K_4EBP1->TumorGrowth HIF1->TumorGrowth

Caption: Mechanism of action of this compound.

Experimental_Workflow start SGC7901/VCR Cell Culture implant Subcutaneous Implantation in BALB/c Nude Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomization into Control & Treatment Groups tumor_growth->randomize treatment This compound Administration randomize->treatment control Vehicle Administration randomize->control monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring control->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: Xenograft experimental workflow.

References

Verucopeptin: A Comparative Analysis with Other v-ATPase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to Verucopeptin's performance against other vacuolar-type H+-ATPase (v-ATPase) inhibitors, supported by experimental data and protocols.

This compound, a cyclodepsipeptide natural product, has emerged as a potent inhibitor of vacuolar-type H+-ATPase (v-ATPase), a crucial proton pump involved in maintaining acidic environments within cellular compartments. Its unique mechanism of action, targeting a specific subunit of the v-ATPase complex, and its efficacy against multidrug-resistant (MDR) cancers have positioned it as a promising candidate for further investigation in oncology. This guide provides a comparative analysis of this compound with other well-established v-ATPase inhibitors, focusing on their mechanism, potency, and effects on cancer cells.

Mechanism of Action: A Tale of Different Targets

This compound distinguishes itself by selectively targeting the ATP6V1G subunit of the v-ATPase complex.[1] This specificity contrasts with other widely used v-ATPase inhibitors like Bafilomycin A1 and Concanamycin A, which primarily bind to the c-subunit of the V0 domain.[2][3] This differential binding may account for variations in their biological activities and downstream effects.

Potency Against Cancer Cells: A Quantitative Look

The efficacy of this compound has been demonstrated across a broad range of cancer cell lines, with a notable potency against multidrug-resistant (MDR) phenotypes. While direct comparative studies under identical conditions are limited, the available data provides valuable insights into its relative strength.

InhibitorCell LineIC50Reference
This compound K562R (MDR Leukemia)388 nM[1]
This compound 66% of 1,094 cancer cell lines< 100 nM[1]
Bafilomycin A1 Various cultured cells (for cell growth)10 - 50 nM[4]
Bafilomycin A1 Capan-1 (Pancreatic Cancer)5 nM[5]
Concanamycin A V-ATPase inhibition (from Manduca sexta)10 nM[6]

Note: IC50 values can vary significantly based on the cell line, experimental conditions, and assay used. The data presented here is for comparative reference and highlights the potent anti-proliferative activity of this compound, particularly in MDR settings where conventional chemotherapeutics fail.

Impact on Cellular Processes: Beyond Proton Pump Inhibition

The inhibition of v-ATPase by these compounds triggers a cascade of downstream effects, impacting key cellular processes crucial for cancer cell survival and proliferation.

Lysosomal Acidification

A primary function of v-ATPase is to acidify lysosomes. Inhibition of this process disrupts lysosomal degradation pathways. While both this compound and Bafilomycin A1 suppress lysosomal acidification, one study suggests that this compound does so to a lesser extent than Bafilomycin A1, although specific quantitative data from a direct comparison is not yet available.[1]

mTORC1 Signaling Pathway

This compound has been shown to be a potent inhibitor of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival.[7][8] It exerts this effect by attenuating the phosphorylation of mTORC1's downstream substrates, including S6 kinase (S6K) and 4E-binding protein 1 (4EBP1).[1] This disruption of mTORC1 signaling contributes significantly to this compound's anti-tumor activity.

Verucopeptin_mTORC1_Pathway This compound This compound vATPase v-ATPase (ATP6V1G subunit) This compound->vATPase inhibits mTORC1 mTORC1 vATPase->mTORC1 activates S6K p-S6K mTORC1->S6K _4EBP1 p-4EBP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth

This compound's inhibition of v-ATPase leads to downregulation of the mTORC1 signaling pathway.

In Vivo Antitumor Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor potential of this compound. In a model using SGC7901/VCR MDR gastric cancer cells, this compound treatment led to a substantial repression of tumor growth without significant toxicity to the host.[1] Similarly, Bafilomycin A1 has also shown in vivo efficacy in inhibiting tumor growth in various cancer models, including liver and breast cancer xenografts.

Experimental Protocols

This section provides an overview of the methodologies used to generate the comparative data.

v-ATPase Activity Assay

This assay measures the proton pumping activity of v-ATPase in isolated membrane fractions.

Workflow:

vATPase_Activity_Workflow A Isolate v-ATPase rich membrane vesicles B Incubate vesicles with fluorescent pH probe (e.g., ACMA) A->B C Add ATP to initiate proton pumping B->C D Add inhibitor (this compound, Bafilomycin A1, etc.) C->D E Measure fluorescence quenching (indicates acidification) D->E F Calculate % inhibition E->F

Workflow for a fluorescence-based v-ATPase activity assay.

Protocol:

  • Vesicle Preparation: Isolate v-ATPase-containing vesicles from cells or tissues by differential centrifugation.

  • Assay Buffer: Prepare a buffer containing a fluorescent pH indicator (e.g., 9-amino-6-chloro-2-methoxyacridine - ACMA).

  • Reaction Initiation: Add the isolated vesicles to the assay buffer. Initiate the reaction by adding ATP and MgCl2.

  • Inhibitor Addition: Add varying concentrations of the v-ATPase inhibitors (this compound, Bafilomycin A1, Concanamycin A) to different reaction wells.

  • Measurement: Monitor the fluorescence quenching over time using a fluorescence spectrophotometer. The rate of quenching is proportional to the rate of proton pumping.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each inhibitor concentration and determine the IC50 value.

Lysosomal Acidification Assay

This cell-based assay assesses the ability of inhibitors to disrupt the acidic pH of lysosomes.

Protocol:

  • Cell Culture: Plate cells in a multi-well format and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with different concentrations of this compound, Bafilomycin A1, or other inhibitors for a specified time.

  • Staining: Load the cells with a pH-sensitive fluorescent dye that accumulates in lysosomes (e.g., LysoSensor Green DND-189 or Acridine Orange).

  • Imaging: Acquire fluorescent images of the cells using a fluorescence microscope or a high-content imaging system.

  • Quantification: Measure the fluorescence intensity within the lysosomes. A decrease in the fluorescence of acidic-compartment specific probes indicates an increase in lysosomal pH.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDR cell lines) in a 96-well plate and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the v-ATPase inhibitors for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for mTORC1 Signaling

This technique is used to detect and quantify the phosphorylation status of key proteins in the mTORC1 pathway.

Protocol:

  • Cell Lysis: Treat cells with the v-ATPase inhibitors, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of mTORC1 pathway proteins (e.g., p-S6K, S6K, p-4EBP1, 4EBP1).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject MDR cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the v-ATPase inhibitors (e.g., via intraperitoneal or intravenous injection) to the mice according to a predetermined schedule and dosage. A control group receives a vehicle solution.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the in vivo efficacy of the inhibitors.

Conclusion

This compound presents a compelling profile as a v-ATPase inhibitor with significant potential in cancer therapy, particularly for overcoming multidrug resistance. Its distinct mechanism of targeting the ATP6V1G subunit and its potent inhibition of the mTORC1 signaling pathway underscore its novelty. While further direct comparative studies with other v-ATPase inhibitors are needed to fully elucidate its relative advantages, the existing data strongly supports its continued investigation as a promising anti-cancer agent. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analyses and contribute to a deeper understanding of this exciting class of inhibitors.

References

Verucopeptin: A Comparative Analysis of its Efficacy in Multidrug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Verucopeptin, a novel anti-tumor agent, against various multidrug-resistant (MDR) cancer types. The information is compiled from preclinical studies and aims to offer an objective overview supported by experimental data to inform further research and development.

Executive Summary

This compound, a cyclodepsipeptide natural product, has demonstrated significant preclinical antitumor activity against a range of multidrug-resistant (MDR) cancer cell lines. Its primary mechanism of action involves the inhibition of the G1 subunit of vacuolar H+-ATPase (v-ATPase), leading to the disruption of lysosomal acidification and subsequent suppression of the mTORC1 signaling pathway.[1][2][3] This unique mechanism allows this compound to circumvent common MDR pathways that render many conventional chemotherapeutics ineffective. Additionally, this compound acts as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in tumor survival and progression.[1]

Preclinical data indicates that this compound exhibits broad-spectrum antiproliferative activity and is particularly effective against leukemia, lymphoma, and melanoma cell lines.[1] In vivo studies have further confirmed its ability to repress tumor growth without significant toxicity.[1][2] This guide will delve into the quantitative data supporting these findings, outline the experimental methodologies used, and visualize the key signaling pathways involved.

Comparative Efficacy of this compound

This compound's potency has been evaluated across a wide array of cancer cell lines, including those known for their resistance to standard chemotherapeutic agents.

Table 1: In Vitro Efficacy of this compound Against MDR and Sensitive Cancer Cell Lines
Cell LineCancer TypeResistance ProfileThis compound IC₅₀ (nM)Comparative Agent IC₅₀Reference
K562RChronic Myelogenous LeukemiaResistant to Taxol and Vincristine388Taxol: >10,000 nM, Vincristine: >10,000 nM[1]
SGC7901/VCRGastric CancerVincristine-resistantNot specified, but potent antitumor activity demonstratedNot specified[2][3]
General PanelVariousNot specified< 100 nM in 66% of 1,094 cell linesNot applicable[1]

Key Findings:

  • This compound demonstrates significant potency against the K562R leukemia cell line, which exhibits high-level resistance to common chemotherapeutics like Taxol and vincristine.[1]

  • The compound shows broad applicability, with sub-micromolar IC₅₀ values in a large percentage of a diverse cancer cell line panel.[1]

  • Tissue-specific sensitivity is observed, with leukemia, lymphoma, and melanoma cell lines showing higher sensitivity to this compound.[1] In contrast, non-small cell lung cancer cell lines were among the higher IC₅₀ groups.[1]

Table 2: In Vivo Efficacy of this compound
Animal ModelCancer Cell LineTreatmentOutcomeReference
BALB/c nude miceSGC7901/VCR (subcutaneous injection)This compoundSubstantial repression of tumor growth without significant bodyweight loss or toxicity.[1][2]

Key Findings:

  • In a xenograft model using the MDR gastric cancer cell line SGC7901/VCR, this compound effectively controlled tumor growth.[1][2]

  • The in vivo efficacy was achieved without overt signs of toxicity, suggesting a favorable therapeutic window.[1]

Mechanism of Action and Signaling Pathways

This compound's efficacy in MDR cancers stems from its unique dual-targeting mechanism involving the v-ATPase-mTORC1 axis and HIF-1 signaling.

This compound's Dual Inhibitory Action

Verucopeptin_Mechanism This compound's Dual Mechanism of Action cluster_vATPase v-ATPase-mTORC1 Pathway cluster_HIF1 HIF-1 Pathway This compound This compound ATP6V1G ATP6V1G (v-ATPase subunit) This compound->ATP6V1G HIF1a_Protein HIF-1α Protein Level This compound->HIF1a_Protein vATPase v-ATPase Activity ATP6V1G->vATPase Lysosomal_Acidification Lysosomal Acidification vATPase->Lysosomal_Acidification mTORC1 mTORC1 Signaling Lysosomal_Acidification->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC1->Cell_Growth Inhibition HIF1_Target_Genes HIF-1 Target Genes HIF1a_Protein->HIF1_Target_Genes Tumor_Survival Tumor Survival & Angiogenesis HIF1_Target_Genes->Tumor_Survival HIF1_Target_Genes->Tumor_Survival Inhibition

Caption: this compound inhibits v-ATPase and HIF-1α, leading to reduced cell growth and tumor survival.

Detailed mTORC1 Signaling Inhibition by this compound

mTORC1_Inhibition This compound's Impact on mTORC1 Downstream Signaling cluster_downstream mTORC1 Downstream Substrates This compound This compound vATPase v-ATPase This compound->vATPase mTORC1 mTORC1 This compound->mTORC1 Inhibits activity via v-ATPase inhibition vATPase->mTORC1 pS6K p-S6K mTORC1->pS6K p4EBP1 p-4EBP1 mTORC1->p4EBP1 pmTORS2448 p-mTOR S2448 mTORC1->pmTORS2448 pmTORS2481 p-mTOR S2481 mTORC1->pmTORS2481 pRictor p-Rictor mTORC1->pRictor pULK1 p-ULK1 mTORC1->pULK1 pGrb10 p-Grb10 mTORC1->pGrb10 Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity High-Throughput Cytotoxicity Screening Xenograft Xenograft Mouse Model Cytotoxicity->Xenograft Target_ID Target Identification (Click Chemistry) Signaling_Analysis Signaling Pathway Analysis (Western Blot) Target_ID->Signaling_Analysis Toxicity Toxicity Assessment Xenograft->Toxicity

References

Verucopeptin: A Comparative Analysis of its V-ATPase-Targeting Mechanism in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validated mechanism of action of Verucopeptin, with a comparative analysis against other known V-ATPase inhibitors.

This guide provides a comprehensive overview of this compound, a novel anti-cancer agent, and its validated mechanism of action across various cancer cell lines. Through a detailed comparison with established V-ATPase inhibitors, Bafilomycin A1 and Concanamycin A, this document aims to equip researchers with the necessary data to evaluate its potential in pre-clinical and clinical studies.

Executive Summary

This compound is a potent and specific inhibitor of the vacuolar H+-ATPase (v-ATPase), a crucial proton pump involved in maintaining pH homeostasis within cellular organelles.[1][2] Its primary mechanism of action involves the direct targeting of the ATP6V1G subunit of the v-ATPase complex.[1][2] This targeted inhibition leads to a cascade of downstream effects, most notably the disruption of lysosomal acidification and the suppression of the mTORC1 signaling pathway, both of which are critical for cancer cell proliferation, survival, and drug resistance.[1][2] Furthermore, this compound has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key regulator of tumor adaptation to hypoxic environments.[1][2]

Cross-validation studies across a broad panel of cancer cell lines have demonstrated this compound's consistent mechanism of action and have highlighted its particular efficacy against multidrug-resistant (MDR) cancers.[1][2] This guide presents a comparative analysis of this compound's potency against other well-characterized v-ATPase inhibitors, Bafilomycin A1 and Concanamycin A, providing valuable insights for the design of future cancer therapeutic strategies.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its comparators in various cancer cell lines and against their primary target. It is important to note that these values are compiled from different studies and experimental conditions, and therefore should be interpreted as a relative comparison of potency.

Table 1: IC50 Values for Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
This compound K562RChronic Myelogenous Leukemia (MDR)388[1][2]
Broad Panel (66% of 1,094 lines)Various< 100[1][2]
Bafilomycin A1 NIH-3T3, PC12, HeLaVarious10 - 50
Concanamycin A Not specifiedNot specifiedExhibits cytotoxicity in several cell lines

Table 2: IC50 Values for Target Inhibition

CompoundTargetAssayIC50
This compound HIF-1220 nM[1][2]
Bafilomycin A1 v-ATPaseCell-free assay0.44 nM
v-ATPaseEnzyme from various sources4 - 400 nmol/mg protein
Concanamycin A v-ATPase10 nM
Lysosomal AcidificationRat liver lysosomes0.061 nM

Mechanism of Action: A Visualized Pathway

This compound's primary mechanism of action is the inhibition of v-ATPase, which sets off a chain of events detrimental to cancer cell survival.

Verucopeptin_Mechanism This compound This compound vATPase v-ATPase (ATP6V1G subunit) This compound->vATPase inhibition HIF1 HIF-1α Stabilization This compound->HIF1 inhibition Lysosome Lysosomal Acidification vATPase->Lysosome maintains mTORC1 mTORC1 Signaling vATPase->mTORC1 activates Proliferation Cell Proliferation & Survival Lysosome->Proliferation Autophagy Autophagy Lysosome->Autophagy required for mTORC1->Proliferation Autophagy->Proliferation HypoxiaResponse Hypoxic Response HIF1->HypoxiaResponse Cross_Validation_Workflow cluster_cell_lines Diverse Cancer Cell Lines cluster_assays Experimental Validation Leukemia Leukemia (e.g., K562R) vATPase_Assay v-ATPase Activity Assay Leukemia->vATPase_Assay Lysosome_Assay Lysosomal pH Assay Leukemia->Lysosome_Assay Western_Blot Western Blot (mTORC1) Leukemia->Western_Blot Viability_Assay Cell Viability Assay Leukemia->Viability_Assay Gastric Gastric (e.g., SGC7901/VCR) Gastric->vATPase_Assay Gastric->Lysosome_Assay Gastric->Western_Blot Gastric->Viability_Assay Fibrosarcoma Fibrosarcoma (e.g., HT1080) Fibrosarcoma->vATPase_Assay Fibrosarcoma->Lysosome_Assay Fibrosarcoma->Western_Blot Fibrosarcoma->Viability_Assay Other Other Cell Lines (Broad Panel) Other->vATPase_Assay Other->Lysosome_Assay Other->Western_Blot Other->Viability_Assay This compound This compound Treatment Consistent_MoA Consistent Mechanism of Action vATPase_Assay->Consistent_MoA Lysosome_Assay->Consistent_MoA Western_Blot->Consistent_MoA Viability_Assay->Consistent_MoA

References

Verucopeptin Versus Known AMPK Activators: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Verucopeptin and other well-established AMP-activated protein kinase (AMPK) activators. The information is compiled from publicly available research data to assist in evaluating their potential applications in drug discovery and development.

Introduction to AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3][4][5] Its activation helps restore cellular energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[1][5] Consequently, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as cancer.[6][7] AMPK activators can be broadly classified into two categories: indirect activators that typically increase the cellular AMP/ATP ratio, and direct activators that bind to and allosterically activate the AMPK enzyme complex.[8][9][10]

This compound, a pyranylated cyclodepsipeptide, has been identified as a novel AMPK agonist.[11][12] This document aims to compare the mechanism and available performance data of this compound with those of well-characterized AMPK activators, namely the indirect activator Metformin and the direct activators AICAR and A-769662.

Comparative Data on AMPK Activators

The following tables summarize the available quantitative and qualitative data for this compound and selected known AMPK activators. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons may not be entirely accurate due to variations in experimental conditions.

Compound Mechanism of Action Reported Effective Concentration / Potency Cell Types / System Studied References
This compound Activates AMPK via a lysosomal pathway, dependent on AXIN and the Ragulator complex.[11]Substantial activation of AMPK at 50 nM and 100 nM (qualitative data from Western blot).[11]HEK 293T cells, Mouse Embryonic Fibroblasts (MEFs).[11][11]
Metformin Indirect activator; inhibits mitochondrial complex I, leading to an increased AMP:ATP ratio.[7][9][10]10 µM - 2 mM; activation is dose and time-dependent.[2][10]Primary rat hepatocytes, various cell lines.[2][9][10][2][7][9][10]
AICAR Direct activator (pro-drug); converted to ZMP, an AMP mimetic, which allosterically activates AMPK.[8][10]0.5 mM - 2 mM typically used in cell-based assays.[4][10]Rat hepatocytes, isolated rat muscles, various cell lines.[2][4][10][2][4][8][10]
A-769662 Direct allosteric activator; binds to the AMPK β1 subunit.[4][8]EC50: ~0.8 µM (cell-free assay); IC50 for downstream effects (fatty acid synthesis): ~3.2 µM (in hepatocytes).[3][13]Purified rat liver AMPK, primary rat hepatocytes, MEFs.[3][4][13][3][4][8][13]

Signaling Pathways and Mechanisms

The activation of AMPK can occur through distinct signaling cascades. The diagrams below illustrate the canonical AMPK signaling pathway and the proposed mechanism for this compound.

AMPK_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_downstream Downstream Effects Metabolic_Stress Metabolic Stress (e.g., low glucose, hypoxia) Metformin Metformin AMPK AMPK (inactive) Metformin->AMPK ↑ AMP/ATP ratio AICAR AICAR AICAR->AMPK ZMP (AMP mimetic) A769662 A-769662 A769662->AMPK Allosteric activation LKB1 LKB1 LKB1->AMPK P CAMKK2 CaMKK2 CAMKK2->AMPK P Ca_ion Ca²⁺ Ca_ion->CAMKK2 pAMPK p-AMPK (active) Catabolism ↑ ATP Production (e.g., Fatty Acid Oxidation, Glycolysis) pAMPK->Catabolism Anabolism ↓ ATP Consumption (e.g., Protein Synthesis, Lipid Synthesis) pAMPK->Anabolism

Canonical AMPK Signaling Pathway

Verucopeptin_Mechanism cluster_lysosome Lysosomal Surface Lysosome Lysosome vATPase v-ATPase Ragulator Ragulator Complex (contains p18) vATPase->Ragulator AXIN AXIN Ragulator->AXIN Recruitment LKB1 LKB1 AXIN->LKB1 Complex AMPK AMPK AXIN->AMPK Tethering LKB1->AMPK Phosphorylation pAMPK p-AMPK (active)

Proposed this compound AMPK Activation

Experimental Protocols

Cell Culture and Treatment for AMPK Activation Analysis

This protocol describes a general procedure for treating cultured cells with AMPK activators prior to analysis by Western blotting.

Materials:

  • Mammalian cell line of interest (e.g., HEK 293T, C2C12 myotubes, primary hepatocytes)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Serum-free medium

  • AMPK activators (this compound, Metformin, AICAR, A-769662) dissolved in an appropriate vehicle (e.g., DMSO, water)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Seed cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.

  • On the day of the experiment, aspirate the complete growth medium and wash the cells once with sterile PBS.

  • Replace the medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Prepare working solutions of the AMPK activators at the desired final concentrations in serum-free medium.

  • Treat the cells with the activator-containing medium for the desired time period (e.g., 30 minutes to 24 hours, depending on the compound).[2][11] A vehicle control should be run in parallel.

  • Following treatment, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

  • Proceed immediately to cell lysis for Western blot analysis or other downstream assays.

Western Blotting for Phosphorylated AMPK

This protocol is for the detection of phosphorylated AMPKα at Threonine 172 (p-AMPKα Thr172), a key indicator of AMPK activation.[3][14][15]

Materials:

  • Treated cell monolayers (from Protocol 1)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-AMPKα (Thr172), rabbit anti-total AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells by adding ice-cold RIPA buffer to each plate. Scrape the cells and collect the lysate.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-AMPKα (Thr172) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Western_Blot_Workflow Cell_Lysis Cell Lysis and Protein Quantification SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-AMPK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Band Densitometry) Detection->Analysis

Western Blotting Experimental Workflow
In Vitro AMPK Kinase Assay

This protocol provides a general framework for measuring the direct effect of a compound on the activity of purified AMPK enzyme.[1][5][16]

Materials:

  • Recombinant human AMPK enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • AMPK substrate (e.g., SAMS peptide)

  • ATP (can be radiolabeled [γ-³²P]ATP or non-radiolabeled depending on the detection method)

  • Test compounds (this compound, etc.)

  • 96-well plates

  • Detection reagents (e.g., for ADP-Glo™ assay: ADP-Glo™ Reagent and Kinase Detection Reagent) or phosphocellulose paper and scintillation counter for radioactive assay.

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, AMPK substrate, and the desired concentration of the test compound.

  • Add the recombinant AMPK enzyme to the reaction mixture in the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (method depends on the assay format).

  • Detect the product of the kinase reaction. This can be the amount of phosphorylated substrate (e.g., by capturing on phosphocellulose paper and measuring radioactivity) or the amount of ADP produced (e.g., using the ADP-Glo™ luminescent assay).[5]

  • Calculate the AMPK activity relative to a control without the test compound.

Conclusion

This compound represents a novel AMPK activator with a distinct mechanism of action involving the lysosomal pathway.[11] This differentiates it from classical indirect activators like Metformin, which primarily act by altering the cellular energy state, and direct allosteric activators like A-769662. The available data, although limited, suggests that this compound is active at nanomolar concentrations.[11] However, a lack of direct comparative studies and quantitative dose-response data for this compound currently limits a definitive assessment of its potency and efficacy relative to more established AMPK activators. Further research is required to fully elucidate the therapeutic potential of this compound and its analogs. The experimental protocols provided herein offer a foundation for conducting such comparative studies.

References

Validating Verucopeptin's Engagement of the AXIN-Dependent Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Verucopeptin's mechanism of action, focusing on its recently elucidated role in activating the AXIN-dependent lysosomal pathway. For researchers, scientists, and drug development professionals, this document outlines the supporting experimental data for this compound's effects and contrasts its performance with Metformin, a well-established compound known to modulate this pathway.

Introduction: A Novel Axis in Cellular Signaling

This compound, a cyclodepsipeptide natural product, has demonstrated notable antitumor potency, particularly in multidrug-resistant (MDR) cancers.[1][2] While initial studies highlighted its function as an inhibitor of vacuolar H+-ATPase (v-ATPase) and the mTORC1 signaling pathway, recent evidence has uncovered a more nuanced mechanism involving the scaffold protein AXIN.[3] This mechanism diverges from AXIN's canonical role in the Wnt/β-catenin destruction complex.[4] Instead, this compound engages an AXIN-dependent signaling cascade on the lysosomal surface to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] This guide delves into the experimental validation of this pathway and compares this compound's efficacy with that of Metformin, a widely used therapeutic that also leverages this AXIN-lysosomal axis for AMPK activation.[5][6]

Comparative Efficacy: this compound and Alternatives

The following tables summarize the quantitative data on the effects of this compound and Metformin on key components of the AXIN-dependent lysosomal-AMPK pathway and downstream cellular processes.

Table 1: Comparative In Vitro Efficacy on Cancer Cell Lines

CompoundCell LineAssayIC50 / EffectReference(s)
This compound K562R (MDR)Cell Viability388 nM[1]
SGC7901/VCR (MDR)Cell Viability<100 nM[1]
66% of 1,094 Cancer Cell LinesCell Viability<100 nM[1]
HT1080HIF-1 Inhibition0.22 µM[1]
Metformin RKO (Colon Carcinoma)Cell Growth Inhibition5-20 mM (effective range)[7]
Primary Rat HepatocytesAMPK Activation10-20 µM (significant activation)[8]

Table 2: Modulation of the AXIN-Lysosomal-AMPK Signaling Pathway

CompoundCell Line / SystemTarget / ReadoutConcentration / ConditionObserved EffectReference(s)
This compound HEK 293Tp-AMPKα (T172)50 nMIncreased phosphorylation[4]
AXIN-/- 293T cellsp-AMPKα (T172)50 nMNo activation[4]
SGC7901/VCRp-S6K, p-4EBP110-200 nMSubstantial inhibition[1]
Metformin Primary HepatocytesAMPK Activation70 µMActivation abolished in AXIN-/- cells[5]
HEK293TAMPK Activation2 mMImpaired upon ATP6v0c knockdown[5]
RKO (Colon Carcinoma)AMPK Activation100 µM - 20 mMDose-dependent activation[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

AXIN_Lysosomal_Pathway cluster_lysosome Lysosome vATPase v-ATPase Ragulator Ragulator vATPase->Ragulator interacts AXIN AXIN vATPase->AXIN enables recruitment of Ragulator->AXIN recruits AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy AMPK->Autophagy promotes LKB1 LKB1 LKB1->AMPK phosphorylates & activates (T172) AXIN->LKB1 scaffolds This compound This compound This compound->vATPase inhibits Metformin Metformin Metformin->vATPase inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes

Caption: AXIN-Dependent Lysosomal Pathway Activation.

Co_IP_Workflow start Start: Treat cells with this compound/Metformin lysis Lyse cells with non-denaturing buffer start->lysis preclear Pre-clear lysate with control beads lysis->preclear ip Immunoprecipitate with anti-AXIN antibody conjugated to beads preclear->ip wash Wash beads to remove non-specific binders ip->wash elute Elute protein complexes wash->elute analysis Analyze eluate by Western Blot elute->analysis end End: Detect LKB1 and AMPK co-elution analysis->end

Caption: Co-Immunoprecipitation Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to investigate the AXIN-dependent lysosomal pathway.

Co-Immunoprecipitation (Co-IP) for AXIN-LKB1-AMPK Complex

This protocol is designed to verify the interaction between AXIN, LKB1, and AMPK following treatment with this compound or a comparator.[9][10]

Materials:

  • Cell culture plates

  • This compound, Metformin, and vehicle control (DMSO)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-AXIN antibody (for IP)

  • Anti-LKB1, anti-AMPKα, and anti-p-AMPKα (T172) antibodies (for Western Blot)

  • Protein A/G magnetic beads

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Western Blotting equipment and reagents

Procedure:

  • Cell Treatment: Plate and grow cells to 70-80% confluency. Treat cells with the desired concentrations of this compound, Metformin, or vehicle control for the specified time.

  • Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Co-IP Lysis Buffer. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-AXIN antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

  • Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.

  • Washing: Pellet the beads and wash 3-5 times with ice-cold Co-IP Wash Buffer.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LKB1 and AMPKα to detect their presence in the AXIN complex.

Lysosomal Enrichment via Differential Centrifugation

This protocol allows for the isolation of a lysosome-enriched fraction to examine the localization of pathway components.[3][11][12][13][14]

Materials:

  • Homogenization Buffer (e.g., 250 mM Sucrose, 20 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)

  • Dounce homogenizer

  • Ultracentrifuge and appropriate rotors

  • Lysosomal markers (e.g., anti-LAMP2 antibody)

  • Cytosolic markers (e.g., anti-GAPDH antibody)

Procedure:

  • Cell Harvesting: Harvest treated and control cells and wash with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer and homogenize with a Dounce homogenizer on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet mitochondria and lysosomes.

    • The resulting supernatant is the cytosolic fraction. The pellet contains the lysosome-enriched fraction.

  • Western Blot Validation: Resuspend the pellet and analyze both the cytosolic and lysosome-enriched fractions by Western Blot. Probe for AXIN, LKB1, AMPK, a lysosomal marker (LAMP2), and a cytosolic marker (GAPDH) to confirm enrichment and assess protein localization.

AMPK and mTORC1 Activity Assays

These assays quantify the functional consequences of pathway activation or inhibition.[15][16][17][18][19][20][21][22][23]

A. AMPK Activity Assay (Western Blot-based):

  • Principle: Measures the phosphorylation of AMPKα at Threonine 172 (T172) and its downstream substrate, Acetyl-CoA Carboxylase (ACC) at Serine 79 (S79).

  • Procedure:

    • Prepare whole-cell lysates from treated and control cells.

    • Perform SDS-PAGE and Western Blotting.

    • Probe membranes with antibodies specific for p-AMPKα (T172), total AMPKα, p-ACC (S79), and total ACC.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

B. mTORC1 Activity Assay (Western Blot-based):

  • Principle: Measures the phosphorylation of the mTORC1 downstream effector, p70 S6 Kinase (p70S6K), at Threonine 389 (T389).

  • Procedure:

    • Prepare whole-cell lysates from treated and control cells.

    • Perform SDS-PAGE and Western Blotting.

    • Probe membranes with antibodies specific for p-p70S6K (T389) and total p70S6K.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein, where a decrease indicates mTORC1 inhibition.

Conclusion

The available evidence strongly supports a model where this compound's anticancer effects are, at least in part, mediated by its ability to engage the AXIN-dependent lysosomal pathway, leading to AMPK activation and subsequent mTORC1 inhibition. This mechanism is shared with the established drug Metformin, providing a valuable point of comparison. The data presented herein indicate that this compound is a potent modulator of this pathway, exhibiting efficacy at nanomolar concentrations in various cancer cell lines. Further research into this novel mechanism of action may open new avenues for the development of targeted therapies for MDR cancers and other metabolic diseases.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Verucopeptin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper management and disposal of chemical compounds. Verucopeptin, a potent anti-cancer agent, requires careful handling and specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste.

Hazard Profile and Classification

This compound should be handled as a hazardous substance due to its cytotoxic properties. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as an antineoplastic agent warrants stringent disposal protocols.[1][2] It is crucial to consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines that comply with local and federal regulations.[2][3]

Summary of Potential Hazards (Based on Similar Compounds):

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4][5]Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[4][5]
Skin Irritation May cause skin irritation.[4][5]IF ON SKIN: Wash with plenty of soap and water.[4][5]
Eye Irritation May cause serious eye irritation.[4][5]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Cytotoxicity As an anti-cancer agent, it is designed to be toxic to living cells.[1]Handle with appropriate personal protective equipment (PPE), including double chemotherapy gloves.[2]

Experimental Workflow for Disposal

The following workflow outlines the general procedure for the disposal of this compound waste. This process is designed to ensure safety and compliance with standard laboratory practices for hazardous waste.

cluster_prep Preparation cluster_segregation Segregation & Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Double Chemo Gloves, Lab Coat, Goggles) start->ppe waste_type Identify Waste Type (Solid, Liquid, Sharps) ppe->waste_type solid_waste Collect Solid Waste in Designated 'Trace' Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Leak-Proof 'Bulk' Container waste_type->liquid_waste Liquid sharps_waste Dispose of Sharps in Puncture-Resistant Sharps Container waste_type->sharps_waste Sharps label_container Label Container with Hazardous Waste Tag solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Designated Satellite Accumulation Area (SAA) label_container->store_waste request_pickup Request Pickup by Institutional EH&S store_waste->request_pickup end End: Waste Disposed of by Licensed Facility request_pickup->end

Caption: this compound Waste Disposal Workflow.

Detailed Disposal Procedures

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and double chemotherapy-grade gloves, when handling this compound waste.[2]

2. Waste Segregation:

  • Solid Waste: This includes contaminated items such as pipette tips, gloves, and absorbent pads. These should be disposed of in a designated "Trace" chemotherapy waste container, which is typically a yellow sharps container or a container lined with a yellow biohazard bag.[2]

  • Liquid Waste: Unused solutions or media containing this compound should be collected in a dedicated, leak-proof, and clearly labeled "Bulk" hazardous waste container.[2] Do not pour any amount of this compound solution down the drain.[6]

  • Sharps: Needles, syringes, or any other contaminated sharp objects must be placed in a puncture-resistant sharps container designated for chemotherapy waste.[7]

3. Container Labeling and Storage:

  • All waste containers must be clearly labeled with a hazardous waste tag that includes the generator's name, the contents ("this compound Waste"), and the accumulation start date.[3]

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general lab traffic.[3]

4. Final Disposal:

  • Once the waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.[6]

  • EH&S will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, typically through incineration.[8]

Logical Decision Pathway for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal route of materials potentially contaminated with this compound.

cluster_start Initial Assessment cluster_decision Contamination Check cluster_pathways Disposal Pathways cluster_final Final Action item Item for Disposal contaminated Contaminated with This compound? item->contaminated hazardous_waste Segregate as Hazardous Waste contaminated->hazardous_waste Yes general_waste Dispose as General Lab Waste contaminated->general_waste No ehs_pickup Arrange for EH&S Pickup hazardous_waste->ehs_pickup regular_disposal Follow Standard Lab Procedures general_waste->regular_disposal

Caption: this compound Contamination Decision Pathway.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the wider environment. Always prioritize safety and consult with your institution's safety officers for guidance specific to your facility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.